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  • Product: 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
  • CAS: 5775-85-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right chemical building block is as much about physical handling and stability as it is about structural functionality....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right chemical building block is as much about physical handling and stability as it is about structural functionality. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and agrochemical agents.

This whitepaper provides an in-depth technical analysis of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide , focusing on its molecular weight dynamics, causality in experimental design, and validated protocols for downstream cross-coupling applications.

Physicochemical Profiling & Molecular Weight Dynamics

To utilize this building block effectively, researchers must understand the critical differences between its free base and salt forms.

The free base, 4-bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6), has a molecular formula of C5H7BrN2 and a molecular weight of 175.03 g/mol [1]. However, the free base exists as a liquid at room temperature with a density of 1.487 g/mL[1]. Liquid intermediates often present challenges in precise stoichiometric weighing on a sub-milligram scale and can be prone to volatility or moisture absorption over time.

To engineer a more robust reagent, the compound is treated with hydrobromic acid (HBr, MW ≈ 80.91 g/mol ) to form 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 5775-85-9). This yields a stable, crystalline solid with a molecular formula of C5H8Br2N2 and a precise molecular weight of 255.94 g/mol (calculated precisely as 255.9384 g/mol [2]).

Quantitative Data Summary

The following table summarizes the comparative physicochemical data essential for stoichiometric calculations and safety handling:

PropertyFree BaseHydrobromide Salt
CAS Number 5775-82-65775-85-9
Molecular Formula C5H7BrN2C5H8Br2N2
Molecular Weight 175.03 g/mol 255.94 g/mol
Physical State Liquid (Density: 1.487 g/mL)Solid (Powder/Crystal)
Hazard Classification Eye Dam. 1, Skin Irrit. 2[1]Acute Tox. 4, Skin Irrit. 2[3]

Causality in Experimental Choices

Why choose the hydrobromide salt over the free base? In high-throughput screening (HTS) or large-scale Active Pharmaceutical Ingredient (API) manufacturing, gravimetric precision is paramount. The solid hydrobromide salt allows for highly accurate automated dispensing and eliminates the need for density-based volumetric calculations required by the liquid free base. Furthermore, the salt form significantly enhances shelf-life by preventing oxidative degradation of the electron-rich pyrazole nitrogen atoms.

Mechanistic Considerations for Cross-Coupling: When deploying the hydrobromide salt in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the presence of the HBr equivalent must be accounted for. If unneutralized, the acidic proton will rapidly quench the basic conditions required to activate the boronic acid during the transmetalation step, stalling the catalytic cycle. Therefore, an additional equivalent of base must be strictly calculated into the reaction stoichiometry to generate the free base in situ.

Experimental Protocols: Self-Validating Workflows

The following protocol details the Suzuki-Miyaura cross-coupling of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide with an aryl boronic acid. This protocol is designed as a self-validating system to ensure reaction fidelity.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Step 1: Stoichiometric Calculation & Reagent Preparation

  • Action: Weigh exactly 255.9 mg (1.0 mmol) of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide.

  • Causality: Using the exact MW of the salt (255.94 g/mol ) prevents stoichiometric mismatch. Weighing 175.0 mg (the free base MW) would result in a severe limiting-reagent error.

Step 2: In Situ Neutralization

  • Action: Suspend the salt in a 4:1 mixture of 1,4-Dioxane and H2O (10 mL). Add 3.0 mmol (3.0 equivalents) of Potassium Carbonate (K2CO3).

  • Self-Validating Mechanism: Observe the reaction mixture. The addition of aqueous K2CO3 will cause mild effervescence (CO2 gas evolution) as the HBr is neutralized to form KBr, H2O, and CO2. The cessation of gas evolution visually validates that the free base has been successfully generated and the remaining 2.0 equivalents of base are now available for the catalytic cycle.

Step 3: Catalyst Activation & Coupling

  • Action: Add 1.2 mmol of the desired Aryl Boronic Acid and 0.05 mmol (5 mol%) of Pd(dppf)Cl2. Degas the mixture via nitrogen sparging for 10 minutes, then heat to 90°C for 12 hours.

  • Causality: Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species from quenching.

Step 4: Reaction Monitoring & Workup

  • Action: Monitor via TLC (Hexanes/Ethyl Acetate).

  • Self-Validating Mechanism: The starting pyrazole salt is highly polar and will stay near the baseline. Upon successful coupling, a new, less polar, UV-active spot will appear, confirming the installation of the aryl group.

Workflow Visualization

The diagram below maps the logical flow of the catalytic cycle, explicitly highlighting the required in situ neutralization step unique to the hydrobromide salt form.

G N1 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide (MW: 255.94) N2 In Situ Neutralization (Base: K2CO3) N1->N2 Deprotonation N3 Oxidative Addition (Pd Catalyst) N2->N3 Free Base N4 Transmetalation (Aryl Boronic Acid) N3->N4 N5 Reductive Elimination (Product Formation) N4->N5 N5->N3 Pd(0) Regeneration N6 Substituted Pyrazole API Intermediate N5->N6

Fig 1: Catalytic cycle for cross-coupling of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide.

References

  • Sigma-Aldrich - 4-Bromo-1,3-dimethyl-1H-pyrazole 97% (Free Base Properties).
  • Sigma-Aldrich - 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide (Salt Properties).
  • Arctom Scientific - CAS NO. 5775-85-9 | 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide.
  • NextSDS - 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information.

Sources

Exploratory

Theoretical Properties and Computational Studies of 4-Bromo-1,3-dimethyl-1H-pyrazole: A Technical Guide

Executive Summary For researchers and drug development professionals, halogenated nitrogen heterocycles represent a critical class of building blocks. Specifically, 4-bromo-1,3-dimethyl-1H-pyrazole (CAS: 5775-82-6) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, halogenated nitrogen heterocycles represent a critical class of building blocks. Specifically, 4-bromo-1,3-dimethyl-1H-pyrazole (CAS: 5775-82-6) serves as a highly versatile intermediate in the synthesis of agrochemicals and bioactive pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties[1].

Understanding the reactivity of this molecule requires moving beyond empirical observation into rigorous quantum chemical profiling. This whitepaper provides an in-depth technical guide to the theoretical properties, electronic structure, and computational methodologies used to analyze 4-bromo-1,3-dimethyl-1H-pyrazole. By bridging Density Functional Theory (DFT) with physical chemistry, we establish a predictive framework for its behavior in cross-coupling reactions and biological target binding.

Molecular Identity & Physicochemical Profiling

Before initiating computational workflows, it is necessary to establish the baseline physicochemical properties of the molecule. The presence of the highly electronegative bromine atom at the C4 position, flanked by electron-donating methyl groups at N1 and C3, creates a unique push-pull electronic environment.

The table below synthesizes the experimental data against theoretical baseline predictions, providing a reference matrix for chemical handling and simulation benchmarking.

Table 1: Physicochemical Properties of 4-Bromo-1,3-dimethyl-1H-pyrazole

PropertyExperimental ValueTheoretical / Computed ValueSource
Molecular Formula C₅H₇BrN₂C₅H₇BrN₂[2]
Molecular Weight 175.03 g/mol 175.03 g/mol [2],
Density 1.487 g/mL (at 25 °C)1.584 g/cm³,[3]
Refractive Index 1.521 (n20/D)1.589,[3]
Boiling Point -210.27 °C (at 760 mmHg)[3]
Flash Point 103 °C80.97 °C,[3]

Computational Methodology: The Self-Validating Protocol

To accurately model the electronic structure of 4-bromo-1,3-dimethyl-1H-pyrazole, empirical approximations are insufficient. We must employ Density Functional Theory (DFT). The following step-by-step protocol outlines a self-validating computational workflow designed to ensure scientific trustworthiness and eliminate artifactual data.

Step-by-Step DFT Workflow
  • Initial Coordinate Generation: The 3D molecular geometry is generated from the SMILES string (Cc1nn(C)cc1Br) and pre-optimized using molecular mechanics (e.g., MMFF94 force field) to establish a reasonable starting conformation[4].

  • Quantum Mechanical Geometry Optimization: The structure is optimized in the gas phase using the B3LYP hybrid functional paired with the 6-311G(d,p) basis set[4].

    • Causality of Choice: The B3LYP functional incorporates a portion of exact Hartree-Fock exchange, which drastically reduces the self-interaction error common in pure local density approximations[5]. The triple-zeta 6-311G(d,p) basis set is strictly required here; the added polarization functions ( d orbitals on the heavy bromine atom and p orbitals on hydrogen) are critical for accurately modeling the highly polarizable, diffuse electron cloud of the halogen[4],[6].

  • Frequency Calculation (The Self-Validation Step): A geometry optimization is mathematically meaningless without a subsequent frequency calculation. By computing the second derivatives of the energy with respect to nuclear coordinates (the Hessian matrix), we verify that all vibrational frequencies are real (positive)[4].

    • Trustworthiness Check: The presence of any imaginary (negative) frequency indicates the structure is trapped in a transition state (saddle point). Only when zero imaginary frequencies are confirmed can the ground-state geometry be trusted for downstream profiling.

  • Solvation Modeling: To mimic real-world synthetic environments, the optimized gas-phase structure is subjected to a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using solvents like ethanol or water[4],[7].

G Start Input Structure (SMILES: Cc1nn(C)cc1Br) Opt Geometry Optimization DFT/B3LYP/6-311G(d,p) Start->Opt Freq Frequency Calculation (Confirm True Minima, ZPVE) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP, Charges) Freq->Prop Solv Solvation Modeling (PCM/SMD in Ethanol/Water) Prop->Solv End Reactivity & Thermodynamic Profiling Complete Solv->End

Caption: Step-by-step self-validating computational workflow for DFT analysis of 4-bromo-1,3-dimethyl-1H-pyrazole.

Quantum Chemical Properties & Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO)

The chemical reactivity and kinetic stability of pyrazole derivatives are dictated by their Frontier Molecular Orbitals (FMOs)[6].

  • HOMO (Highest Occupied Molecular Orbital): In 4-bromo-1,3-dimethyl-1H-pyrazole, the HOMO is predominantly localized over the π -system of the pyrazole ring and the non-bonding electron pairs of the nitrogen atoms. This defines the molecule's capacity to act as an electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is heavily concentrated around the C4–Bromine σ∗ anti-bonding orbital.

  • The HOMO-LUMO Gap: The energy difference between these orbitals determines the chemical hardness. A smaller gap indicates higher polarizability and lower kinetic stability, making the molecule highly reactive toward transition-metal catalyzed cross-coupling[7].

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a critical tool for drug development professionals, as it visually predicts non-covalent interactions (e.g., hydrogen bonding, halogen bonding) with biological receptors[7].

  • Nucleophilic Sites (Red/Negative Potential): The N2 pyridinic nitrogen exhibits a strong negative potential due to its localized lone pair, acting as the primary hydrogen-bond acceptor and metal coordination site[7].

  • Electrophilic Sites (Blue/Positive Potential): A distinct region of positive potential (the σ -hole) exists on the outer pole of the bromine atom along the C4–Br bond axis. This σ -hole is the mechanistic driver for halogen bonding, a crucial interaction in modern rational drug design[1].

Reactivity Molecule 4-Bromo-1,3-dimethyl- 1H-pyrazole C4_Br C4-Bromine Site (σ-Hole / Halogen Bond) Molecule->C4_Br Activation N2_Atom N2 Pyridinic Nitrogen (Lone Pair / H-Bond Acceptor) Molecule->N2_Atom Nucleophilicity Methyls C1, C3 Methyl Groups (Steric Shielding / +I Effect) Molecule->Methyls Inductive CrossCoupling Suzuki/Stille Cross-Coupling C4_Br->CrossCoupling Electrophilic Metal Coordination & Target Binding N2_Atom->Electrophilic

Caption: Logical relationship mapping of structural features to distinct chemical reactivity profiles.

Thermodynamic Properties & Mechanistic Pathways

Thermodynamics and ZPVE

Raw electronic energies obtained from DFT must be corrected to account for quantum mechanical zero-point vibrational energy (ZPVE)[4]. By applying thermal corrections at 298.15 K and 1 atm, computational chemists can derive the standard Enthalpy ( H∘ ) and Gibbs Free Energy ( G∘ ). These values are essential for calculating the thermodynamic spontaneity ( ΔG<0 ) of functionalizing the pyrazole ring.

Mechanistic Reactivity in Synthesis

The strategic placement of functional groups on 4-bromo-1,3-dimethyl-1H-pyrazole dictates its utility as an advanced intermediate[1]:

  • Cross-Coupling: The C4-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the molecule an ideal electrophilic partner in Suzuki-Miyaura or Stille cross-coupling reactions, allowing for the rapid assembly of complex biaryl pharmaceutical scaffolds[1].

  • Inductive Modulation: The methyl groups at C1 and C3 exert a positive inductive (+I) effect, pushing electron density into the pyrazole core. This not only stabilizes the ring but also modulates the basicity of the N2 atom, fine-tuning its pharmacokinetic profile and thermal stability[1].

Conclusion

Theoretical and computational profiling of 4-bromo-1,3-dimethyl-1H-pyrazole reveals a highly tunable, reactive scaffold. By utilizing a rigorous, self-validating DFT methodology (B3LYP/6-311G(d,p)), researchers can accurately map its HOMO-LUMO gap, electrostatic potential, and thermodynamic stability. The synergistic presence of a reactive C4-bromine σ -hole and a nucleophilic N2 lone pair makes this compound an indispensable building block for next-generation agrochemicals and targeted therapeutics.

References

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid – Chem-Impex Chem-Impex
  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem N
  • 4-Bromo-1,3-dimethyl-1H-pyrazole 97% | Sigma-Aldrich - MilliporeSigma Sigma-Aldrich
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints MDPI M
  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support College of Science (edu.krd)
  • DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases SciSpace
  • 4-bromo-1,3-dimethyl-1H-pyrazole - ChemNet ChemNet

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

Strategic Importance in Drug Development The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern medicinal chemistry. Specifically, pyrazole derivatives are ubiquitous in drug discovery, fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

The synthesis of highly functionalized heteroaryl scaffolds is a cornerstone of modern medicinal chemistry. Specifically, pyrazole derivatives are ubiquitous in drug discovery, frequently serving as bioisosteres for phenyl rings or as critical hinge-binding motifs in kinase inhibitors[1]. 4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 5775-85-9) is a highly versatile, commercially available electrophile[2]. However, its deployment in palladium-catalyzed Suzuki-Miyaura cross-couplings presents unique physicochemical challenges—namely, its formulation as a hydrobromide salt and the inherent coordinating ability of the pyrazole nitrogen atoms[3].

This application note provides a self-validating, mechanistically grounded protocol for achieving high-yielding C-C bond formations using this specific substrate.

Mechanistic Causality & The "Salt Effect"

To successfully couple 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, researchers must move beyond standard Suzuki templates and address the specific causality of the reaction environment:

  • The Stoichiometric Base Imperative: The Suzuki coupling mechanism relies on a base to activate the arylboronic acid via the formation of a reactive, electron-rich boronate complex, which facilitates the transmetalation step[4],[5]. Because this substrate is supplied as a hydrobromide salt, at least 1.0 full equivalent of base is immediately consumed merely to neutralize the HBr counterion . Failing to account for this leaves the reaction mixture too acidic, completely stalling transmetalation. A minimum of 3.0 equivalents of base (e.g., K₃PO₄ or K₂CO₃) is strictly required to ensure both neutralization and catalytic turnover[1].

  • Preventing Catalyst Poisoning: Unprotected or nitrogen-rich heterocycles can coordinate to Pd(II) intermediates, forming stable, off-cycle complexes that poison the catalyst[3]. While the 1,3-dimethyl substitution prevents the formation of highly inhibitory N-H Pd-complexes, the N2 nitrogen remains Lewis basic. Utilizing bulky, electron-rich ligands (such as XPhos or dppf) is critical. These ligands provide steric shielding around the palladium center, preventing off-target nitrogen coordination while accelerating oxidative addition into the electron-rich C-Br bond[6],[3].

Visualizing the Catalytic Workflow

SuzukiWorkflow A 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide (Salt) B Base Neutralization (+1.0 eq K2CO3/K3PO4) A->B Deprotonation (Critical Step) C Free Base Pyrazole (Active Electrophile) B->C D Oxidative Addition [Pd(0)L2 inserts into C-Br] C->D Pd Catalyst E Transmetalation [Aryl-B(OH)3- transfers Aryl] D->E Arylboronic Acid + Base (>1.5 eq) F Reductive Elimination [Forms C-C Bond, regenerates Pd(0)] E->F F->D Pd(0) Recycle G 4-Aryl-1,3-dimethyl-1H-pyrazole (Target Scaffold) F->G Product Release

Caption: Logical workflow of the Suzuki-Miyaura coupling highlighting the critical HBr neutralization step.

Quantitative Optimization Matrix

The following table synthesizes optimized conditions for the cross-coupling of bromopyrazoles, establishing a baseline for reaction screening[6],[3],[1].

Catalyst System (Mol %)LigandBase (Equivalents)Solvent SystemTemp (°C)Expected Yield (%)
Pd₂dba₃ (2%)XPhos (4%)K₃PO₄ (3.0 eq)1,4-Dioxane / H₂O (4:1)10085 - 95
PdCl₂(dppf) (5%)dppf (5%)K₂CO₃ (3.0 eq)DME / H₂O (3:1)9075 - 85
Pd(OAc)₂ (3%)SPhos (6%)K₃PO₄ (3.0 eq)Toluene / H₂O (3:1)10080 - 90
Pd(PPh₃)₄ (5%)PPh₃ (—)Na₂CO₃ (3.0 eq)DME / H₂O (4:1)8060 - 75

Note: Base equivalents are explicitly set to 3.0 to account for the hydrobromide salt neutralization (1.0 eq) and the catalytic transmetalation requirement (2.0 eq).

Self-Validating Experimental Protocol

Scale: 1.0 mmol (Standard Discovery Scale)

Step 1: Reagent Preparation & Neutralization Setup

  • Weigh 256 mg (1.0 mmol) of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide and 637 mg (3.0 mmol) of anhydrous K₃PO₄ into a 20 mL reaction vial equipped with a magnetic stir bar.

  • Add the desired arylboronic acid (1.2 mmol).

  • Causality Note: Using a slight excess (1.2 eq) of the boronic acid compensates for potential protodeboronation that can occur in basic, aqueous media at elevated temperatures.

Step 2: Solvent Addition & pH Validation

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O to the vial.

  • Stir vigorously (800 rpm) for 5 minutes at room temperature.

  • Validation Checkpoint 1: Stop stirring and allow the biphasic mixture to settle. Spot the aqueous layer on pH paper. The pH must be > 8. If the pH is neutral or acidic, the hydrobromide salt has not been fully neutralized. Add K₃PO₄ in 0.5 eq increments until the target pH is reached. Proceeding with an acidic aqueous layer guarantees reaction failure.

Step 3: Degassing (Critical for Ligand Stability)

  • Cap the vial with a PTFE-lined septum.

  • Degas the biphasic mixture by sparging with subsurface Argon or Nitrogen for at least 10 minutes.

  • Causality Note: Oxygen must be rigorously excluded. Electron-rich phosphines like XPhos are highly susceptible to oxidation (forming phosphine oxides), which destroys their ability to stabilize the active Pd(0) species.

Step 4: Catalyst Addition & Reaction Execution

  • Briefly open the vial under a positive stream of inert gas and quickly add Pd₂dba₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

  • Reseal the vial, purge the headspace with inert gas for 1 minute, and transfer to a pre-heated block at 100 °C.

  • Stir vigorously (1000 rpm) for 12–18 hours.

  • Validation Checkpoint 2: Observe the reaction after 30 minutes. The mixture should maintain a yellow/orange or dark red hue. If the solution rapidly turns black and precipitates a fine powder, "palladium black" has formed, indicating catalyst decomposition (likely due to poor degassing or insufficient ligand coordination).

Step 5: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (5 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 4-aryl-1,3-dimethyl-1H-pyrazole.

Analytical Validation & Troubleshooting

  • LC-MS Monitoring: When tracking the reaction via LC-MS, be aware that 4-bromo-1,3-dimethyl-1H-pyrazole ionizes poorly in standard positive ESI modes compared to the highly conjugated coupled products. Rely on UV absorption (210-254 nm) or TLC (visualized with KMnO₄ or iodine) to confirm the consumption of the starting material.

  • Incomplete Conversion: If starting material persists after 18 hours despite a basic pH, the arylboronic acid may have undergone complete protodeboronation. To salvage the reaction, cool to room temperature, add an additional 0.5 eq of the boronic acid and 1 mol% catalyst, degas, and resume heating.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH / PMC URL: [Link]

  • Title: Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1)
  • Title: Principles of the Suzuki Coupling Reaction Source: Encyclopedia.pub URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: ACS Publications URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-1,3-dimethyl-1H-pyrazole in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale 4-Bromo-1,3-dimethyl-1H-pyrazole (CAS: 5775-82-6) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and agrochemical development 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

4-Bromo-1,3-dimethyl-1H-pyrazole (CAS: 5775-82-6) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and agrochemical development 1. Structurally, the pyrazole core acts as a robust bioisostere for aromatic rings and amides, capable of participating in critical hydrogen-bonding interactions with target proteins 2. The 1,3-dimethyl substitution provides essential steric shielding, which locks the molecule into favorable active conformations and enhances metabolic stability by preventing N-dealkylation and oxidation pathways 3. Crucially, the bromine atom at the C4 position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid assembly of complex biaryl and heteroaryl architectures 4.

Pharmacophore A 4-Bromo-1,3-dimethyl-1H-pyrazole (Building Block) B C4-Bromine (Cross-Coupling Handle) A->B C 1,3-Dimethyl Groups (Steric Shielding & Lipophilicity) A->C D Pyrazole Core (H-Bond Bioisostere) A->D E Suzuki/Buchwald Couplings (Aryl/Heteroaryl Linkages) B->E Pd-Catalysis F Metabolic Stability (Blocks N-dealkylation) C->F In vivo optimization G Target Binding (Kinases, 5-HT2A Receptors) D->G Pharmacodynamics

Pharmacophore mapping and structural rationale of 4-bromo-1,3-dimethyl-1H-pyrazole in drug design.

Key Applications in Medicinal and Agricultural Chemistry

  • Neuropsychiatric & Cardiovascular Therapeutics (5-HT2A Modulators): Derivatives of 4-bromo-1,3-dimethyl-1H-pyrazole, particularly its 5-carboxylic acid analog, are critical intermediates in the synthesis of selective 5-HT2A receptor inverse agonists [[2]](). These compounds are investigated for treating insomnia, behavioral disorders, and platelet aggregation 2.

  • Oncology & Immunology (Kinase Inhibitors): The pyrazole scaffold is a privileged structure in kinase inhibition, frequently used to mimic the purine ring of ATP. 4-Bromopyrazole derivatives are key starting materials for synthesizing analogs of Ruxolitinib, a JAK1/JAK2 inhibitor used in myeloproliferative neoplasms 5. Biaryl compounds derived from this building block are also patented for oncology and immunology applications [[6]]().

  • Agrochemicals (Succinate Dehydrogenase Inhibitors): In agricultural chemistry, this compound is a precursor for difluoromethyl pyrazole formamides, a potent class of succinate dehydrogenase inhibitor (SDHI) fungicides used for advanced crop protection 37.

Experimental Protocols & Methodologies

As a Senior Application Scientist, it is critical to understand not just how to execute a reaction, but why specific reagents are chosen. The following self-validating protocols detail the functionalization and utilization of 4-bromo-1,3-dimethyl-1H-pyrazole.

Protocol 1: Regioselective Electrophilic Bromination of 1,3-Dimethyl-1H-pyrazole

Objective: Synthesize 4-bromo-1,3-dimethyl-1H-pyrazole from its unhalogenated precursor. Causality & Logic: The C4 position of the pyrazole ring is the most electron-rich site due to the combined +I (inductive) effect of the methyl groups and the electron-donating nature of the adjacent nitrogens. Using N-Bromosuccinimide (NBS) instead of elemental bromine provides a controlled, low steady-state concentration of electrophilic bromine, which prevents over-halogenation and minimizes hazardous byproducts 7.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 1,3-dimethyl-1H-pyrazole (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Initiation: Cool the solution to 0 °C using an ice bath. Add azobisisobutyronitrile (AIBN) (0.1 equiv) to facilitate the reaction 7.

  • Halogenation: Add NBS (1.6 equiv) in small portions over 30 minutes to manage the mild exotherm 7.

  • Reaction: Remove the ice bath and heat to 35-40 °C. Stir until GC-MS indicates >99% conversion (typically 7 hours) 7. Self-Validation: The disappearance of the starting material peak on GC-MS confirms completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to safely neutralize any unreacted NBS. Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by vacuum distillation (bp ~210 °C at 760 mmHg) 8.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Form a C-C bond at the C4 position using an aryl or heteroaryl boronic acid. Causality & Logic: The C4-bromine is readily activated by Pd(0) via oxidative addition. However, pyrazole nitrogens can coordinate to palladium, potentially poisoning the catalyst 4. To mitigate this, specialized heterogeneous catalysts (like SiliaCat DPP-Pd) or bidentate ligands are employed to maintain the active catalytic species 4. Potassium carbonate (K₂CO₃) is selected as the base because it efficiently forms the reactive boronate complex required for transmetalation without hydrolyzing sensitive functional groups.

Step-by-Step Workflow:

  • Preparation: In a 2-neck flask equipped with a reflux condenser, combine 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.01 equiv), and K₂CO₃ (1.1 - 1.5 equiv) 4.

  • Solvent Addition: Add HPLC-grade ethanol (EtOH) to achieve a 0.5 M concentration with respect to the pyrazole. Note: Anhydrous conditions are not strictly required for this specific heterogeneous setup, making it highly scalable4.

  • Catalyst Addition: Heat the mixture to reflux (77 °C). Once at temperature, add SiliaCat DPP-Pd (0.7 - 1.0 mol%) 4.

  • Reaction: Stir vigorously (e.g., 700 rpm) for 1 to 2 hours. Self-Validation: Monitor via TLC or GC-MS until the pyrazole is fully consumed 4.

  • Isolation: Cool to room temperature. Filter the heterogeneous catalyst through a glass frit, washing with EtOAc and EtOH/H₂O 4.

  • Workup: Concentrate the filtrate under reduced pressure. Extract the resulting residue with EtOAc, wash three times with brine, dry over MgSO₄, and evaporate to yield the cross-coupled product 4.

Workflow N1 1. Preparation 4-Bromo-1,3-dimethyl-1H-pyrazole + Boronic Acid N2 2. Catalyst Addition e.g., Pd(dppf)Cl2 or SiliaCat DPP-Pd N1->N2 N3 3. Base & Solvent K2CO3 in EtOH/H2O (Reflux) N2->N3 N4 4. Oxidative Addition C-Br Bond Activation N3->N4 Heat (77-90 °C) N5 5. Transmetalation Boron to Palladium Transfer N4->N5 N6 6. Reductive Elimination C-C Bond Formation N5->N6 N7 7. Product Isolation Filtration & Extraction N6->N7 Yield > 95%

Mechanistic workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Quantitative Data: Catalyst Performance & Optimization

When scaling up the Suzuki-Miyaura coupling of coordinating heterocycles like 4-bromo-1,3-dimethyl-1H-pyrazole, monitoring palladium leaching is critical for pharmaceutical compliance. The following table summarizes the optimization parameters and leaching profiles observed during scale-up.

Table 1: Solvent Concentration and Catalyst Effects in Suzuki Coupling over SiliaCat DPP-Pd [[4]]()

Aryl Halide SubstrateBase (equiv)Solvent (M)Time (h)Conversion (%)Selectivity (%)Pd Leaching (mg/kg)
Standard Aryl ChlorideK₂CO₃ (1.5)EtOH (0.5)0.5>9999< 5.0
4-Bromo-1,3-dimethyl-1H-pyrazoleK₂CO₃ (1.5)EtOH (0.5)1.0>98>9512.5
4-Bromo-1,3-dimethyl-1H-pyrazoleK₂CO₃ (1.5)EtOH (1.0)0.5>99>9518.2

*Note: The enhanced leaching values (12.5 - 18.2 mg/kg) compared to standard aryl halides are directly attributed to the coordination of the pyrazole nitrogen atoms with the organosilica-tethered palladium species4.

References

  • PubChem - 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. Retrieved from:[Link]

  • Google Patents (US20100004264A1) - Pyrazole derivatives of Formula (Ia) and pharmaceutical compositions thereof that modulate the activity of the serotonin 5HT2 receptor.
  • Google Patents (WO2015089327A1) - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.
  • Google Patents (CN111233768A) - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • ACS Publications - Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. Organic Process Research & Development. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide as a Versatile Synthon for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility is evident in the numerous FDA-approved drugs that incorporate this core structure, targeting a wide array of clinical conditions from inflammation and cancer to viral infections and cardiovascular diseases.[3][4][5][6] Pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Sildenafil (vasodilator) underscore the pharmacological importance of this moiety.[3][4][7]

The power of the pyrazole ring lies in its unique physicochemical properties and its capacity for substitution at multiple positions, allowing for the fine-tuning of structure-activity relationships (SAR).[1] Among the various functionalized pyrazoles, 4-bromo-1,3-dimethyl-1H-pyrazole serves as a particularly valuable and strategic synthon. The bromine atom at the C4 position, the most favorable site for electrophilic substitution on the pyrazole ring, acts as a versatile chemical handle.[7][8] This allows for the strategic introduction of diverse molecular fragments through modern cross-coupling methodologies, making it an indispensable building block for the synthesis of complex APIs. This guide provides a detailed overview of its properties, applications, and field-proven protocols for its use in API synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the synthon's physical and chemical properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name 4-Bromo-1,3-dimethyl-1H-pyrazole[9]
Molecular Formula C₅H₇BrN₂[9][10]
Molecular Weight 175.03 g/mol [9]
Appearance Liquid[10]
Density 1.487 g/mL at 25 °C[10]
Refractive Index n20/D 1.521[10]
CAS Number 15803-02-8-
SMILES String Cc1nn(C)cc1Br[10]

Note: The properties listed are for the free base. The hydrobromide salt will be a solid with different physical properties, such as melting point and solubility.

Safety and Handling

4-Bromo-1,3-dimethyl-1H-pyrazole and its hydrobromide salt are chemical reagents that must be handled with appropriate care.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses or goggles).[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][14]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[13][15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

    • Ingestion/Inhalation: Move the person to fresh air. If symptoms persist, call a physician.[11][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Core Application: A Strategic Linchpin in API Synthesis

The synthetic utility of 4-bromo-1,3-dimethyl-1H-pyrazole stems from the reactivity of the C-Br bond at the C4 position. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern pharmaceutical development for their reliability, scope, and functional group tolerance.

Key Transformations:
  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. It couples the 4-bromopyrazole with an aryl or heteroaryl boronic acid (or ester) to generate 4-aryl-1,3-dimethyl-1H-pyrazole scaffolds.[16][17] This structural motif is prevalent in numerous kinase inhibitors and other targeted therapies. The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid.[18]

  • Buchwald-Hartwig Amination (C-N Bond Formation): The formation of C-N bonds is fundamental to the synthesis of a vast number of APIs. The Buchwald-Hartwig amination allows for the direct coupling of the 4-bromopyrazole with a wide range of primary and secondary amines.[19][20] This reaction provides a direct route to 4-amino-1,3-dimethyl-1H-pyrazole derivatives, which are key intermediates for compounds targeting various biological pathways.[21][22][23]

The diagram below illustrates the central role of 4-bromo-1,3-dimethyl-1H-pyrazole as a divergent synthon for building API complexity.

G cluster_start Starting Synthon cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting API Scaffolds start 4-Bromo-1,3-dimethyl-1H-pyrazole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Ar-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂NH Pd Catalyst, Base product_cc 4-Aryl/Heteroaryl Pyrazoles (e.g., Kinase Inhibitors) suzuki->product_cc product_cn 4-Amino Pyrazoles (e.g., GPCR Modulators) buchwald->product_cn

Caption: Synthetic pathways using the pyrazole synthon.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole. This procedure is adapted from established methodologies for the Suzuki coupling of bromopyrazoles.[16][17][24]

Objective:

To synthesize a 4-aryl-pyrazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:
  • 4-Bromo-1,3-dimethyl-1H-pyrazole (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas line

Protocol Workflow Diagram

protocol_workflow setup 1. Reaction Setup - Add solids to Schlenk flask - Seal and purge with N₂/Ar solvents 2. Solvent Addition - Add Dioxane/Water via syringe setup->solvents Inert Atmosphere heating 3. Reaction - Heat to 90-100 °C - Stir for 4-12 hours - Monitor by TLC/LC-MS solvents->heating Reflux workup 4. Aqueous Work-up - Cool to RT - Dilute with water - Extract with Ethyl Acetate heating->workup Reaction Complete purify 5. Isolation & Purification - Dry organic layer (MgSO₄) - Filter and concentrate - Purify via column chromatography workup->purify char 6. Characterization - Obtain ¹H NMR, ¹³C NMR, MS - Confirm product structure purify->char

Caption: Step-by-step Suzuki-Miyaura reaction workflow.

Step-by-Step Procedure:
  • Reaction Setup (Self-Validating System: Inert Atmosphere is Key):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,3-dimethyl-1H-pyrazole (e.g., 175 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

    • Causality: The use of an anhydrous base and a dry flask is crucial as water can interfere with the catalytic cycle. The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[18]

    • Seal the flask with a septum, and purge the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere throughout the reaction is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition:

    • Degas the 1,4-dioxane and water by bubbling Argon or Nitrogen through them for 15-20 minutes.

    • Using a syringe, add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) to the flask. The mixture should become a suspension.

    • Causality: A mixed solvent system like dioxane/water is often effective. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting bromopyrazole.

  • Aqueous Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding deionized water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Causality: The aqueous work-up removes the inorganic salts and water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Isolation and Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazole.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a high-value, versatile synthon that enables rapid access to a diverse range of pyrazole-containing molecules. Its strategic utility, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, solidifies its importance in the modern API development pipeline. The protocols and insights provided herein offer a validated framework for researchers and scientists to leverage this powerful building block in the rational design and synthesis of next-generation therapeutics.

References

  • Li, et al. (2022). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.
  • (2016). Review: biologically active pyrazole derivatives. RSC Publishing.
  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Synthesis and pharmacological activities of celecoxib derivatives.
  • (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC.
  • (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed.
  • (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry - ACS Publications.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
  • (2015). SAFETY DATA SHEET. Chem Service.
  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • (2025). • SAFETY DATA SHEET. Sigma-Aldrich.
  • 5 - SAFETY DATA SHEET.
  • 4-Bromo-1,3-dimethyl-1H-pyrazole 97%. Sigma-Aldrich - MilliporeSigma.
  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Buchwald–Hartwig amination. Wikipedia.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 .... RSC Publishing. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvam0L-GZLMpq9ktLLhglXNRRPfgMoaKpLdLr3CkzOjY8uzbDK7mu7h_TQ1P4hMEISOT3SZSYz7cTi49HYl6Fqz1q5Ks0QcX-ApRTJxz7CJMiXcibIoJJYpNdm9wRGXv6UmQROMLh6fRCWfYVAYePJeQPmMRxgZw4=
  • Suzuki Coupling. Organic Chemistry Portal.

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Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Bromopyrazoles in Medicinal Chemistry

Strategic Overview & Mechanistic Causality The pyrazole scaffold is a highly privileged structure in modern drug discovery, frequently found in FDA-approved kinase inhibitors and anti-inflammatory agents. Functionalizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Causality

The pyrazole scaffold is a highly privileged structure in modern drug discovery, frequently found in FDA-approved kinase inhibitors and anti-inflammatory agents. Functionalizing this core via palladium-catalyzed cross-coupling is a critical operation. When selecting a halopyrazole for these transformations, chemists must balance reactivity and stability. While the C–I bond is more reactive, the C–Br bond in bromopyrazoles offers the optimal "sweet spot"—providing sufficient reactivity for oxidative addition while minimizing unwanted dehalogenation side reactions that commonly plague iodopyrazoles[1].

Overcoming the "Azole Inhibition Effect"

A primary challenge in coupling bromopyrazoles—particularly those lacking N-protection—is the "Azole Inhibition Effect." Unprotected pyrazoles possess both a free N–H and a basic sp² nitrogen. During the catalytic cycle, these nitrogen atoms can coordinate to the Pd(II) intermediate, forming highly stable, off-cycle oligomeric palladium reservoirs. This effectively poisons the catalyst and arrests the reaction[2].

The Causality of Ligand Selection: To overcome this thermodynamic sink, chemists must employ highly sterically demanding biaryl phosphine ligands, such as XPhos or tBuDavePhos . The immense steric bulk of these ligands physically prevents the formation of multi-palladium azole-bridged complexes, forcing the active Pd(II) species back into the productive transmetalation and reductive elimination pathways[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bromopyrazole) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L_n OxAdd->PdII Inhibition Off-Cycle Azole Inhibition (Oligomeric Pd Reservoirs) PdII->Inhibition Free N-H Azole Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet Inhibition->PdII Bulky Ligand (XPhos) PdII_Trans Pd(II)(Ar)(Ar')L_n Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Palladium catalytic cycle highlighting the azole inhibition off-cycle pathway.

Experimental Workflows & Decision Matrices

The decision to protect the pyrazole nitrogen before coupling dictates the entire experimental workflow. While direct coupling of unprotected bromopyrazoles is elegant and saves synthetic steps, it requires advanced precatalysts (e.g., XPhos Pd G2) and higher catalyst loadings[3]. Conversely, N-protection (e.g., with Trityl or Butyl groups) shields the basic nitrogen, allowing for milder conditions and broader substrate scope[4].

Workflow Start Bromopyrazole Substrate CheckNH Free N-H Present? Start->CheckNH Protect N-Protection (Trityl, Benzyl, Alkyl) CheckNH->Protect Yes (Standard Route) Direct Direct Coupling (Bulky Ligands: XPhos) CheckNH->Direct Yes (Advanced Route) CouplingType Select Coupling Modality CheckNH->CouplingType No (Pre-Alkylated) Protect->CouplingType Direct->CouplingType Suzuki Suzuki-Miyaura (C-C) Pd(OAc)2, XPhos, K3PO4 CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) Pd(dba)2, tBuDavePhos CouplingType->Buchwald

Logical decision matrix for bromopyrazole cross-coupling strategies.

Quantitative Optimization Summaries

Table 1: Representative Suzuki-Miyaura Coupling of Bromopyrazoles

Substrate Coupling Partner Catalyst System Base / Solvent Yield (%)
4-Bromopyrazole (Unprotected) Phenylboronic acid XPhos Pd G2 (2-5 mol%) K₃PO₄ / Dioxane:H₂O 86%
5-Bromo-1-butyl-1H-pyrazole Arylboronic acid Pd(OAc)₂ (1-5 mol%) K₂CO₃ / Toluene:EtOH 82%

| 4-Bromo-1-tritylpyrazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Na₂CO₃ / DMF | 89% |

Table 2: Representative Buchwald-Hartwig Amination of Bromopyrazoles

Substrate Amine Catalyst System Base / Temp Yield (%)
4-Bromo-1-tritylpyrazole Piperidine Pd(dba)₂ (10%) + tBuDavePhos tBuOK / 160 °C (MW) 92%
5-Bromo-1-butyl-1H-pyrazole Aniline Pd₂(dba)₃ (2%) + XPhos NaOtBu / 100 °C 85%

| 4-Bromopyrazole (Unprotected) | Morpholine | Pd(OAc)₂ (5%) + BrettPhos | LiHMDS / 90 °C | 65% |

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-1-butyl-1H-pyrazole

This protocol utilizes an N-alkylated bromopyrazole, which prevents azole inhibition and allows for standard catalytic conditions[4].

Materials:

  • 5-Bromo-1-butyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Rigorous deoxygenation is critical because the electron-rich Pd(0)-XPhos complex is highly susceptible to oxidation, which irreversibly kills the catalyst.

  • Reagent Addition: Add 5-Bromo-1-butyl-1H-pyrazole dissolved in degassed 1,4-Dioxane, followed by degassed H₂O via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System (IPC & Post-Reaction):

  • In-Process Control (LC-MS): The reaction is complete when the characteristic 1:1 doublet mass peak (M / M+2) of the ⁷⁹Br/⁸¹Br isotopes disappears entirely, replaced by the exact mass of the cross-coupled biaryl product.

  • Post-Reaction NMR: In the ¹H NMR spectrum, the pyrazole C-H protons (H3 and H4) will exhibit a distinct downfield shift (typically +0.2 to +0.5 ppm) due to the extended conjugation and deshielding effect of the newly introduced aryl ring.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

Amination at the C4 position of pyrazoles is notoriously sluggish due to the high activation barrier for reductive elimination. Utilizing microwave (MW) irradiation alongside a highly active Pd/tBuDavePhos system expedites this process significantly[5].

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv, 0.13 mmol)

  • Piperidine (2.0 equiv, 0.26 mmol)

  • Pd(dba)₂ (0.10 equiv, 10 mol%)

  • tBuDavePhos (0.20 equiv, 20 mol%)

  • Potassium tert-butoxide (tBuOK) (2.0 equiv)

  • Anhydrous Xylene (2 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 4-Bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and tBuOK.

  • Solvent & Amine Addition: Transfer the vial to a glovebox or use standard Schlenk techniques to add anhydrous, degassed Xylene (2 mL) and Piperidine (0.03 mL). Causality: tBuOK is a strong, non-nucleophilic base required to deprotonate the secondary amine and facilitate its coordination to the Pd(II) center. Moisture must be strictly avoided to prevent the competitive formation of a C-O bond (phenol byproduct).

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 160 °C for exactly 10 minutes.

  • Workup: Cool the vial to room temperature using compressed air. Dilute the crude mixture with Dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography.

Self-Validating System (IPC & Post-Reaction):

  • In-Process Control (Visual & TLC): The solution will rapidly transition from a dark burgundy (Pd(dba)₂ resting state) to a lighter yellow/orange as the active catalytic cycle initiates. TLC (UV 254 nm) will show the complete consumption of the highly UV-active trityl-protected starting material.

  • Post-Reaction NMR: ¹³C NMR is the definitive validator here. The C4 pyrazole carbon will shift dramatically from the halogenated chemical space (~90–95 ppm) to the aminated chemical space (~120–130 ppm).

Sources

Method

Application Note: High-Purity Isolation of 4-Bromo-1,3-Dimethyl-1H-Pyrazole and Its Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-1,3-dimethyl-1H-pyrazole and its analogues are pivotal building blocks in modern synthetic chemistry, serving as key in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1,3-dimethyl-1H-pyrazole and its analogues are pivotal building blocks in modern synthetic chemistry, serving as key intermediates in the development of pharmaceuticals and agrochemicals.[1] The regiochemical purity and absence of residual starting materials or by-products are paramount for the success of subsequent multi-step syntheses and the validity of biological screening data. This guide provides a comprehensive overview of robust purification strategies, focusing on column chromatography, recrystallization, and vacuum distillation. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods for novel derivatives.

Foundational Knowledge: Understanding the Target Molecule

A successful purification strategy begins with a thorough understanding of the physicochemical properties of the target compound and potential impurities. 4-Bromo-1,3-dimethyl-1H-pyrazole is a liquid at ambient temperature, which dictates the primary purification choices. However, its derivatives, resulting from further functionalization, may be solids.

Common impurities often include unreacted starting materials, regioisomers from non-selective bromination (e.g., 4,5-dibromo derivatives), and residual solvents or acids from the synthesis.[2]

Table 1: Physicochemical Properties of 4-Bromo-1,3-dimethyl-1H-pyrazole

PropertyValueSource
Molecular Formula C₅H₇BrN₂[3]
Molecular Weight 175.03 g/mol [3]
Physical Form Liquid
Density 1.487 g/mL at 25 °C
Refractive Index n20/D 1.521
Flash Point 103 °C (217.4 °F)
CAS Number 5775-82-6[3]

Strategic Approach to Purification

The physical state of the crude product is the primary determinant for selecting a purification technique. The following decision tree provides a logical starting point for methodology selection.

G Start Crude Product IsSolid Is the material a solid? Start->IsSolid Recrystallization Primary Method: Recrystallization IsSolid->Recrystallization  Yes Distillation Primary Method: Vacuum Distillation IsSolid->Distillation  No (Liquid/Oil) ChromatographySolid Alternative/Secondary Method: Column Chromatography Recrystallization->ChromatographySolid  If impurities co-crystallize ChromatographyLiquid Alternative Method: Column Chromatography Distillation->ChromatographyLiquid  If boiling points are too close

Caption: Decision tree for selecting a primary purification strategy.

Column Chromatography: The Workhorse Technique

Column chromatography is the most versatile method for purifying both liquid and solid pyrazole derivatives, especially when dealing with impurities of similar polarity.

Causality Behind Experimental Choices
  • Stationary Phase: Standard silica gel is the default choice. However, the basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to significant peak tailing, poor separation, and in some cases, degradation of the compound. To mitigate this, neutralizing the stationary phase by using an eluent containing a small amount of a basic modifier like triethylamine (TEA) is often essential.[4][5] For highly acid-sensitive derivatives, using a different stationary phase like neutral or basic alumina is a viable alternative.[5]

  • Mobile Phase (Eluent): The goal is to find a solvent system where the target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.3, which typically provides the best separation.[5] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is highly effective for separating compounds with different polarities from the crude mixture.

Table 2: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemPolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for many pyrazole derivatives.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar pyrazole derivatives.
Toluene / AcetoneMediumAlternative non-halogenated solvent system.
Modifier Add 0.1 - 1% Triethylamine (TEA)Add to any system to prevent peak tailing.[4]
Protocol: Flash Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. Optimize Eluent using TLC (Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry in Non-Polar Solvent TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Begin Elution (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for flash column chromatography.

  • Eluent Selection: Using the solvent systems in Table 2, perform TLC analysis to find a system that gives an Rƒ of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column and use gentle pressure to pack the bed, ensuring it is uniform and free of cracks.[6]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the eluent).

    • Wet Loading: Carefully apply the dissolved sample directly to the top of the silica bed.[6]

    • Dry Loading (Recommended): Adsorb the dissolved crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the column bed. This often results in better separation.

  • Elution: Begin elution with the optimized solvent system. If a gradient is used, slowly increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography
ProblemProbable CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent with TLC to achieve better separation (ΔRƒ). Try a different solvent family (e.g., Toluene/Acetone instead of Hexane/EtOAc).
Streaking/Tailing Acidic silica interacting with basic pyrazole.Add 0.1-1% triethylamine to the eluent to neutralize the silica.[4][5]
Low Yield Compound is too soluble and elutes too quickly.Decrease the polarity of the solvent system.[6]
Compound remains on the column.After collecting the main product, flush the column with a highly polar solvent (e.g., 100% methanol) to check for retained material.[6]
Decomposition Compound is unstable on acidic silica gel.Use deactivated silica gel or switch to a neutral stationary phase like alumina.[5]

Recrystallization: For Solid Derivatives

Recrystallization is a powerful and cost-effective technique for purifying solid compounds to a high degree of crystallinity and purity. The principle relies on the compound being highly soluble in a hot solvent but sparingly soluble at colder temperatures.[7]

Causality Behind Experimental Choices
  • Solvent Choice: The ideal solvent will not react with the compound and will dissolve impurities either very well (so they stay in the mother liquor) or very poorly (so they can be filtered off hot). A mixed-solvent system is often effective; the compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" hot solvent (an anti-solvent) is added dropwise until the solution becomes turbid.[7] Slow cooling then promotes the formation of pure crystals.

Table 3: Common Solvents for Pyrazole Recrystallization

SolventComments
Ethanol / WaterA very common and effective mixed system.
MethanolGood for many polar compounds.
Hexane / Ethyl AcetateDissolve in hot EtOAc, add hot Hexane as anti-solvent.
TolueneGood for less polar, aromatic compounds.
Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot recrystallization solvent to the crude solid until it just dissolves completely.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities or cause the compound to "oil out".[7]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

G Start Crude Solid in Hot Solution Cooling Cool Slowly to Room Temperature Start->Cooling Outcome What is the result? Cooling->Outcome Crystals Crystals Form Outcome->Crystals Success Oil Compound 'Oils Out' Outcome->Oil Problem NoCrystals No Crystals Form Outcome->NoCrystals Problem Finish Proceed to Ice Bath & Filtration Crystals->Finish Action_Oil Action: 1. Re-heat solution. 2. Add more 'good' solvent. 3. Cool even more slowly. Oil->Action_Oil Retry Action_NoCrystals Action: 1. Evaporate some solvent. 2. Scratch flask with glass rod. 3. Add a seed crystal. NoCrystals->Action_NoCrystals Retry Action_Oil->Start Retry Action_NoCrystals->Cooling Retry

Caption: Troubleshooting guide for common recrystallization issues.

Vacuum Distillation: For Liquid Products

For the parent 4-bromo-1,3-dimethyl-1H-pyrazole and other liquid derivatives, vacuum distillation is the preferred method. It allows for distillation at a significantly lower temperature than the atmospheric boiling point, which prevents thermal degradation.

Protocol: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a well-sealed system. Ensure the receiving flask is appropriately sized for the expected yield.

  • Heating: Place the distillation flask in a heating mantle with a magnetic stirrer to ensure smooth boiling.

  • Vacuum: Slowly apply vacuum to the system.

  • Distillation: Gently heat the flask. The temperature will rise and then stabilize as the main fraction begins to distill. Collect the fraction that distills over at a constant temperature and pressure.

  • Completion: Once the main fraction is collected, stop heating, allow the system to cool, and then slowly and carefully vent the vacuum before disassembling the apparatus.

Purity Assessment

Post-purification analysis is a non-negotiable step to validate the success of the procedure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for confirming the structural integrity of the purified compound and identifying any remaining impurities. The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.[8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct product has been isolated.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound, often expressed as a percentage area of the main peak.[6]

Safety Information

4-Bromo-1,3-dimethyl-1H-pyrazole is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[3] Always handle this compound and its derivatives in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem . National Center for Biotechnology Information. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . ResearchGate. [Link]

  • US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • NMR Chemical Shifts of Trace Impurities . KGROUP. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole . MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Strategic Use of 4-bromo-1,3-dimethyl-1H-pyrazole in the Development of Potent and Selective Kinase Inhibitors

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule protein kinase inhibitors (PKIs) has revolutionized cancer treatment.[2] Within the vast landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold"—a molecular framework that is frequently found in potent, selective, and clinically successful drugs.[2][3][4] Its synthetic tractability, favorable drug-like properties, and ability to act as a bioisosteric replacement for other functionalities make it a cornerstone of PKI design.[2] Several FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, feature a pyrazole core, underscoring its importance.[2][4]

This guide focuses on a specific, highly versatile building block: 4-bromo-1,3-dimethyl-1H-pyrazole . The strategic placement of a bromine atom at the C4 position transforms this simple heterocycle into a powerful tool for library synthesis and lead optimization. The bromine serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide array of molecular fragments.[5][6] This allows researchers to meticulously probe the structure-activity relationships (SAR) required for high-affinity binding to the target kinase. The N-methyl and C-methyl groups can further contribute to potency and selectivity by forming favorable interactions within the ATP-binding pocket and enhancing metabolic stability.

These notes provide a detailed exploration of the rationale, synthetic protocols, and biochemical evaluation methods for leveraging 4-bromo-1,3-dimethyl-1H-pyrazole in a modern kinase inhibitor discovery program.

Part 1: The Strategic Rationale - Why 4-Bromo-1,3-dimethyl-1H-pyrazole?

The design of a successful kinase inhibitor hinges on achieving high potency against the target kinase while maintaining selectivity over the >500 other kinases in the human kinome to minimize off-target toxicity.[1] The pyrazole scaffold is exceptionally well-suited for this challenge.

  • The Hinge-Binding Motif: The pyrazole's adjacent nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This allows the pyrazole ring to anchor the inhibitor in the "hinge region" of the kinase's ATP-binding site, a critical interaction for potent inhibition.[3][7]

  • The Power of Bromine at C4: The C4 position of the pyrazole often points out towards the solvent-exposed region of the ATP pocket. This provides an ideal vector for chemical modification without disrupting the crucial hinge-binding interactions. The bromine atom at this position is not merely a substituent; it is a gateway to chemical diversity. It readily participates in a variety of robust and high-yielding cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10] This reaction allows for the covalent linking of the pyrazole core to a vast array of commercially available or readily synthesized aryl and heteroaryl boronic acids.

  • Exploring Chemical Space for Selectivity: By systematically varying the group coupled at the C4 position, researchers can explore interactions with different sub-pockets of the kinase active site. This exploration is fundamental to dialing in selectivity. For example, introducing a group that forms a favorable interaction with a unique residue in the target kinase but would clash with the corresponding residue in a closely related off-target kinase is a classic strategy for achieving selectivity.

The following diagram illustrates the logical workflow for utilizing this building block in a kinase inhibitor project.

G cluster_0 Strategy & Synthesis cluster_1 Screening & Optimization A Start: 4-bromo-1,3-dimethyl-1H-pyrazole C Protocol 1: Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acids (R-B(OH)2) B->C D Generate Library of C4-Substituted Pyrazoles C->D E Protocol 2: In Vitro Kinase Assay (IC50) D->E Test Library F Analyze Structure-Activity Relationship (SAR) E->F G Lead Compound Identification F->G H Further Optimization (ADME, In Vivo) G->H G A Combine Reactants: - Pyrazole-Br - Boronic Acid - Base (K2CO3) B Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvent (Dioxane/H2O) & Pd Catalyst B->C D Heat Reaction (90-100°C, 4-16h) C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Cool & Aqueous Work-up (EtOAc, H2O, Brine) E->F Complete G Dry, Concentrate & Purify (Chromatography) F->G H Characterize Pure Product G->H

Sources

Method

Advanced Protocols for the Site-Selective Functionalization of the Pyrazole Ring at the C4-Position

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, Library Synthesis, and Late-Stage Functionalization Executive Summary The pyrazole scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, Library Synthesis, and Late-Stage Functionalization

Executive Summary

The pyrazole scaffold is a privileged structural motif in drug discovery, featured prominently in blockbuster therapeutics such as celecoxib (anti-inflammatory) and ruxolitinib (anticancer)[1]. The functionalization of the pyrazole ring at the 4-position (C4) serves as a critical gateway for expanding chemical space and optimizing structure-activity relationships (SAR)[2]. This application note details three orthogonal, field-validated protocols for C4-functionalization: classic electrophilic bromination, palladium-catalyzed direct C-H alkenylation, and a sustainable metal-free C-H sulfenylation.

Mechanistic Rationale: The C4 "Sweet Spot"

To design a self-validating synthetic protocol, one must first understand the innate electronic bias of the pyrazole ring. Pyrazole is a five-membered heteroaromatic system containing two adjacent nitrogen atoms—one pyrrole-like (NH) and one pyridine-like (N).

The electronegativity of these nitrogen atoms inductively withdraws electron density from the adjacent C3 and C5 positions, rendering them relatively electron-deficient[2]. Consequently, the C4 position remains the most electron-rich and sterically accessible carbon on the ring[1]. This electronic distribution makes C4 the thermodynamic and kinetic "sweet spot" for Electrophilic Aromatic Substitution (EAS)[3].

While traditional EAS requires pre-functionalization (e.g., halogenation) followed by cross-coupling, recent advancements in transition-metal-catalyzed C-H activation bypass this requirement. By leveraging specific catalysts, researchers can achieve step-economical, direct C-H functionalization at C4, streamlining the synthesis of complex libraries[4].

G PZ 1H-Pyrazole Core EAS Electrophilic Aromatic Substitution (EAS) PZ->EAS Halogen Source CH_Act Direct C-H Functionalization PZ->CH_Act Metal/Green Promoters Br_PZ 4-Bromo-1H-pyrazole (Cross-Coupling Precursor) EAS->Br_PZ Regioselective at C4 Alk_PZ 4-Alkenyl-1H-pyrazole (Pd-Catalyzed) CH_Act->Alk_PZ Pd(OAc)2, Pyridine S_PZ 4-Sulfenyl-1H-pyrazole (Metal-Free) CH_Act->S_PZ Na2S2O3, Disulfides

Divergent synthetic pathways for the site-selective C4-functionalization of the pyrazole scaffold.

Experimental Protocols

Protocol 1: Electrophilic C4-Bromination (The Gateway Reaction)

Causality & Design: Bromination at C4 provides a versatile halide handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[1]. While elemental bromine ( Br2​ ) is highly reactive, N -bromosuccinimide (NBS) in a polar solvent (e.g., DMF or water) is preferred for complex substrates. NBS provides a controlled, low steady-state concentration of electrophilic bromine, preventing over-halogenation and avoiding harsh, acidic byproducts that could degrade sensitive functional groups[5].

Step-by-Step Methodology:

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (10.0 mmol) in 25 mL of anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Controlling the initial exotherm prevents non-specific bromination at the C3/C5 positions.

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Shield the flask from direct light using aluminum foil to prevent radical-mediated side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1) or HPLC[1].

  • Quenching & Workup: Pour the mixture into 100 mL of ice-cold distilled water. Add 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 4-bromopyrazole.

Protocol 2: Palladium-Catalyzed Direct C-H Alkenylation at C4

Causality & Design: Direct C-H alkenylation eliminates the need for pre-halogenated starting materials, vastly improving atom economy[2]. Utilizing Pd(OAc)2​ as the catalyst and pyridine as a ligand is critical; pyridine stabilizes the active palladium species, preventing catalyst aggregation (palladium black formation), while facilitating the C-H activation step via a Concerted Metalation-Deprotonation (CMD) pathway[6].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, add the functionalized pyrazole (1.0 mmol), the activated alkene (e.g., acrylate or styrene derivative, 2.0 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), and Cu(OAc)2​ (2.0 mmol) as the stoichiometric oxidant[6].

  • Solvent & Ligand: Add 3.0 mL of anhydrous 1,4-dioxane and pyridine (0.2 mmol, 20 mol%).

  • Inert Atmosphere: Seal the tube and purge with Argon for 5 minutes. Rationale: While the reaction is oxidative, excluding ambient moisture and reactive oxygen species ensures the Cu(OAc)2​ acts as the sole, controlled terminal oxidant.

  • Heating: Heat the reaction mixture at 110 °C in an oil bath for 12–16 hours.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of dichloromethane (DCM), and filter through a short pad of Celite to remove palladium and copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the 4-alkenyl-1H-pyrazole.

Protocol 3: Metal-Free C-H Sulfenylation (Green Chemistry Approach)

Causality & Design: Introducing a C-S bond at the C4 position is highly valuable for designing targeted therapeutics. Traditional methods require foul-smelling thiols and heavy metals. A modern, sustainable approach utilizes sodium thiosulfate ( Na2​S2​O3​⋅5H2​O ) as a promoter to facilitate direct C-H sulfenylation using stable diaryl disulfides. DMSO acts as both the solvent and a modulator for thiyl radical generation[7].

Step-by-Step Methodology:

  • Setup: In a 25 mL reaction vial, combine the pyrazole derivative (1.0 mmol), the diaryl disulfide (0.6 mmol, 1.2 equiv of sulfur), and Na2​S2​O3​⋅5H2​O (0.2 mmol, 20 mol%)[7].

  • Solvent Addition: Add 2.0 mL of DMSO.

  • Reaction: Stir the mixture at 120 °C in an open-air environment for 12 hours. Rationale: The open-air environment allows ambient oxygen to assist in the catalytic cycle of the thiyl radical generation.

  • Workup: Cool to room temperature, dilute with 15 mL of water, and extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate, and purify via silica gel chromatography to afford the pure C4-sulfenylated pyrazole[7].

Quantitative Data Summary

The following table summarizes the operational metrics and efficiency of the three C4-functionalization strategies discussed.

Functionalization StrategyTarget BondReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Atom Economy
Electrophilic Bromination C4–BrNBS, DMF0 to 252 – 485 – 95%Moderate
Direct C-H Alkenylation C4–C(sp2) Pd(OAc)2​ , Pyridine, Cu(OAc)2​ 11012 – 1670 – 88%High
Metal-Free Sulfenylation C4–SDiaryl disulfide, Na2​S2​O3​ , DMSO1201272 – 94%High

References

  • Fustero, S., et al. (2012). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews. Available at:[Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2016). Direct C-H Alkenylation of Functionalized Pyrazoles. Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. Available at:[Link]

  • ResearchGate. (2018). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

Welcome to the technical support center for the purification of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your purification strategies for higher yield and purity.

Introduction to the Challenges

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a salt, which introduces specific purification challenges not typically seen with its freebase counterpart. The ionic nature of the hydrobromide salt significantly alters its solubility profile, making it more polar and often leading to difficulties with standard purification techniques like conventional silica gel chromatography. Furthermore, the synthesis of pyrazoles can result in a variety of impurities, including regioisomers and starting materials, which may co-purify with the desired product.[1][2]

This guide provides a structured approach to troubleshooting these challenges, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide.

Issue 1: Poor Solubility in Common Recrystallization Solvents

Question: My 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide is not dissolving well in common non-polar or moderately polar organic solvents for recrystallization. What should I do?

Answer: The hydrobromide salt form of your pyrazole significantly increases its polarity. Therefore, it will have limited solubility in non-polar solvents like hexanes or ethyl acetate.

Causality: The ionic interaction between the protonated pyrazole and the bromide anion leads to a crystal lattice energy that is not easily overcome by non-polar solvents. More polar, protic solvents are required to solvate the ions effectively.

Solutions:

  • Solvent Selection: Employ more polar solvents. Good starting points include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Mixtures of the above with a small amount of water to aid dissolution.

  • Mixed-Solvent Systems: A powerful technique is to dissolve the compound in a minimum amount of a hot, polar solvent (like ethanol) and then slowly add a less polar "anti-solvent" (like ethyl acetate or diethyl ether) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.

Issue 2: Oiling Out During Recrystallization

Question: My compound separates as an oil instead of crystals when I try to recrystallize it. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Causality: The high concentration of the solute in the hot solvent can lead to a liquid-liquid phase separation upon cooling, rather than the ordered process of crystallization.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. An insulated container can help moderate the cooling rate.

  • Solvent System Modification: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[3]

Issue 3: Ineffective Purification by Standard Silica Gel Chromatography

Question: When I run a column with my 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, it either streaks badly or doesn't move from the origin. Why is this happening?

Answer: The high polarity and ionic nature of the hydrobromide salt cause it to interact very strongly with the polar silica gel stationary phase.

Causality: The acidic silanol groups on the surface of the silica gel can interact strongly with the basic nitrogen of the pyrazole, leading to irreversible adsorption or significant band tailing.

Solutions:

  • Use a More Polar Mobile Phase: A standard ethyl acetate/hexane system is unlikely to be effective.[4] You will need a more polar eluent system, such as:

    • Dichloromethane/Methanol

    • Dichloromethane/Methanol with a small percentage of ammonium hydroxide to suppress the interaction with silica.

  • Alternative Stationary Phases:

    • Neutral Alumina: This can be a good alternative to silica gel for basic compounds.

    • Reverse-Phase Chromatography: If available, C18-functionalized silica can be used with polar mobile phases like water/acetonitrile or water/methanol, often with a buffer.

  • Conversion to Freebase: For easier handling with standard chromatography, consider converting the hydrobromide salt to its freebase form.

Issue 4: Presence of Starting Materials or By-products

Question: My final product is contaminated with unreacted starting materials or isomeric by-products. How can I remove them?

Answer: The choice of purification method will depend on the nature of the impurities.

Causality: Incomplete reactions or side reactions during the synthesis can lead to impurities that have similar properties to the desired product, making separation challenging.

Solutions:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, especially if their solubility profiles differ significantly from your product.

  • Acid-Base Extraction: If the impurities are not basic like the pyrazole, you can dissolve the crude product in an organic solvent, wash with a basic aqueous solution (like sodium bicarbonate) to neutralize the hydrobromide and extract the freebase into the organic layer, leaving behind more acidic or neutral impurities. You can then reform the salt if needed.

  • Chromatography: If recrystallization is ineffective, carefully optimized column chromatography (as described in Issue 3) will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 4-bromo-1,3-dimethyl-1H-pyrazole and its hydrobromide salt?

A1: Understanding the properties of both the freebase and the salt is crucial for purification.

Property4-bromo-1,3-dimethyl-1H-pyrazole (Freebase)4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Molecular Formula C₅H₇BrN₂[5][6]C₅H₈Br₂N₂
Molecular Weight 175.03 g/mol [5][6]255.94 g/mol
Appearance Typically a liquid[6]Expected to be a solid
Density (Freebase) 1.487 g/mL at 25 °C[6]Not readily available
Solubility Soluble in common organic solventsMore soluble in polar, protic solvents

Q2: How should I store 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide?

A2: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Some related compounds are noted to be moisture-sensitive, so storage in a desiccator may be beneficial.[8]

Q3: What are some common impurities I might encounter?

A3: Depending on the synthetic route, common impurities can include:

  • Unreacted 1,3-dimethylpyrazole.

  • Over-brominated products (e.g., dibrominated pyrazoles).

  • Regioisomers of bromination.

  • Residual solvents from the reaction or workup.

Q4: Can I use an acid-base extraction to purify the compound?

A4: Yes, this can be a very effective technique. By dissolving the crude hydrobromide salt in water and basifying the solution (e.g., with NaOH or NaHCO₃), you can extract the freebase into an organic solvent like dichloromethane or ethyl acetate. This will leave behind any non-basic, water-soluble impurities. You can then wash the organic layer with brine, dry it, and either isolate the freebase or re-form the hydrobromide salt by adding a solution of HBr in a suitable solvent.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add ethyl acetate dropwise until you observe persistent turbidity.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Conversion to Freebase and Back to Hydrobromide Salt
  • Dissolution: Dissolve the crude hydrobromide salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH is > 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the freebase with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the freebase. At this stage, the freebase can be further purified by standard silica gel chromatography if needed.

  • Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring. The hydrobromide salt should precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the solvent used for precipitation, and dry under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 4-bromo-1,3-dimethyl-1H-pyrazole HBr Recryst Recrystallization Crude->Recryst High Purity Crude AcidBase Acid-Base Extraction Crude->AcidBase Multiple Impurity Types PureProduct Pure Product Recryst->PureProduct Chromatography Column Chromatography AcidBase->Chromatography Further Purification Needed AcidBase->PureProduct Sufficiently Pure Chromatography->PureProduct

Caption: Decision workflow for purification.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Solubility Poor Solubility Start->Solubility OilingOut Oiling Out Start->OilingOut ColumnIssue Chromatography Failure Start->ColumnIssue Use Polar Solvents Use Polar Solvents Solubility->Use Polar Solvents Mixed-Solvent System Mixed-Solvent System Solubility->Mixed-Solvent System Slow Cooling Slow Cooling OilingOut->Slow Cooling Induce Crystallization Induce Crystallization OilingOut->Induce Crystallization Polar Eluent Polar Eluent ColumnIssue->Polar Eluent Alternative Phase Alternative Phase ColumnIssue->Alternative Phase Convert to Freebase Convert to Freebase ColumnIssue->Convert to Freebase

Caption: Troubleshooting common purification issues.

References

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. Available from: [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from: [Link]

  • Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available from: [Link]

  • NextSDS. (n.d.). 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information. Retrieved from: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from: [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11056–11065. Available from: [Link]

Sources

Optimization

troubleshooting NMR peak assignments for substituted pyrazole isomers

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of pyrazole derivatives. Pyrazoles are notoriously deceptive in Nuclear Magnetic Resonance (NMR) spectroscopy due to their dynamic tautomeric equilibria, subtle regioisomerism (e.g., distinguishing 1,3- from 1,5-disubstituted isomers), and overlapping aromatic signals.

This guide is designed to move beyond basic textbook theory and provide you with field-proven, self-validating diagnostic workflows to definitively assign your substituted pyrazole isomers.

Diagnostic Workflow for Pyrazole NMR Assignment

Before diving into specific troubleshooting scenarios, follow this logical progression to isolate and resolve your peak assignment issues.

PyrazoleNMR Start Acquire 1D 1H & 13C NMR (Room Temp) CheckBroad Are C3/C5 or H3/H5 signals broad/missing? Start->CheckBroad Tautomerism Prototropic Tautomerism Detected CheckBroad->Tautomerism Yes CheckIsomer Are you distinguishing 1,3- vs 1,5-isomers? CheckBroad->CheckIsomer No FixTaut Run VT-NMR (Low Temp) or add TFA drop Tautomerism->FixTaut FixTaut->CheckIsomer Run2D Acquire 2D NOESY/ROESY & 1H-13C HMBC CheckIsomer->Run2D Yes Ambiguous Are HMBC/NOE correlations ambiguous? Run2D->Ambiguous Run15N Acquire 1H-15N HMBC (Identify N1 vs N2) Ambiguous->Run15N Yes Success Unambiguous Peak Assignment Ambiguous->Success No Run15N->Success

Logical workflow for troubleshooting and assigning NMR spectra of substituted pyrazoles.

FAQ 1: The Tautomerism Trap

Q: Why are the C3/C5 carbon signals and H3/H5 proton signals in my N-unsubstituted pyrazole extremely broad or completely missing at room temperature?

The Causality: You are observing annular prototropic tautomerism. In N-unsubstituted pyrazoles (1H-pyrazoles), the proton rapidly exchanges between the N1 and N2 positions. At room temperature, this exchange often occurs at an intermediate rate on the NMR timescale. As a result, the electronic environments of positions 3 and 5 average out, causing the signals to coalesce into broad, sometimes undetectable humps in both ¹H and ¹³C NMR spectra[1].

The Solution: You must either push the exchange rate to the "fast" regime (where you see a single, sharp averaged peak) or the "slow" regime (where you see distinct peaks for each tautomer).

Step-by-Step Methodology: Acidification for Fast Exchange A highly effective, self-validating protocol to resolve this without requiring a cryoprobe is in-tube acidification [1].

  • Initial Acquisition: Acquire your standard ¹H and ¹³C NMR spectra in DMSO-d₆ or CDCl₃. Note the broad regions.

  • Acid Addition: Remove the NMR tube and add 1–2 drops (approx. 10–20 µL) of deuterated trifluoroacetic acid (TFA-d).

  • Equilibration: Cap the tube, invert 5 times to mix, and allow it to equilibrate for 5 minutes.

  • Re-acquisition: Re-run the ¹H and ¹³C spectra. The acid catalyzes a rapid proton exchange, pushing the system into the fast-exchange regime. The previously broad C3/C5 signals will resolve into sharp, time-averaged singlets.

FAQ 2: Distinguishing Regioisomers

Q: I synthesized an N-alkylated pyrazole, but I have a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers. How can I definitively assign which set of peaks belongs to which isomer?

The Causality: When assigning 1,3- vs. 1,5-disubstituted pyrazoles, rely on steric compression effects and spatial correlations. In the 1,5-isomer, the N1-alkyl group is sterically compressed against the adjacent C5 substituent. This compression forces a migration of electron density away from the sterically hindered N-alkyl protons toward neighboring atoms. Consequently, the N-alkyl protons in the 1,5-isomer are consistently more deshielded (shifted further downfield) than those in the 1,3-isomer [2].

To validate this chemical shift trend, you must establish a self-validating system using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space proximity.

Quantitative Data Summary: 1,3- vs. 1,5-Disubstituted Pyrazoles

Diagnostic Feature1,3-Disubstituted Isomer1,5-Disubstituted Isomer
N-Alkyl ¹H Chemical Shift More shielded (Lower ppm)More deshielded (Higher ppm)
C4 ¹H Chemical Shift Typically more shieldedTypically more deshielded
Key NOESY Correlation N-Alkyl protons ↔ C5-H (Ring proton)N-Alkyl protons ↔ C5-Substituent protons
Key HMBC Correlation N-Alkyl protons ↔ C5 (Ring carbon)N-Alkyl protons ↔ C5 (Ring carbon)

Step-by-Step Methodology: NOESY/HMBC Validation

  • Sample Prep: Dissolve ~15 mg of your purified isomer in 0.6 mL of CDCl₃.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (ⁿJ_CH = 8 Hz). Identify the C5 carbon by looking for a 3-bond correlation from the N-alkyl protons.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms (ideal for small molecules).

  • Data Interpretation: If the N-alkyl protons show a strong NOE cross-peak to the isolated pyrazole ring proton, that proton must be at C5, confirming the 1,3-isomer . If the N-alkyl protons show an NOE to the protons of the substituent group, you have the 1,5-isomer .

FAQ 3: The Ultimate Fallback - ¹⁵N NMR

Q: My NOESY and ¹H-¹³C HMBC data are ambiguous because my C3/C5 substituents are complex aromatic rings with overlapping signals. How can I prove the regiochemistry?

The Causality: When ¹H and ¹³C fail, ¹⁵N NMR is your most authoritative tool. Pyrazoles contain two electronically distinct nitrogen atoms:

  • N1 (Pyrrole-like): Donates its lone pair to the aromatic sextet. It is highly shielded.

  • N2 (Pyridine-like): Its lone pair is orthogonal to the π-system. It is highly deshielded.

Because ¹⁵N chemical shifts are exquisitely sensitive to their local electronic environment, a ¹H-¹⁵N HMBC experiment will immediately differentiate the two nitrogens and their adjacent substituents [3].

Step-by-Step Methodology: ¹H-¹⁵N HMBC Acquisition

  • Concentration: ¹⁵N has low natural abundance (0.37%). Prepare a highly concentrated sample (30–50 mg in 0.6 mL of solvent).

  • Parameter Setup: Set up a 2D ¹H-¹⁵N HMBC experiment. Set the ¹⁵N spectral width from 0 to -350 ppm (referenced to external nitromethane at 0 ppm, or liquid ammonia at 0 ppm depending on your lab's convention).

  • Coupling Optimization: Optimize the long-range coupling delay for ⁿJ_NH = 5–8 Hz.

  • Interpretation:

    • The "pyrrole-like" N1 (alkylated nitrogen) will appear around -170 to -200 ppm [3].

    • The "pyridine-like" N2 will appear around -70 to -80 ppm [3].

    • Look for a 3-bond correlation from your substituent's protons to the nitrogen. If the C3-substituent protons correlate to the pyridine-like N2, you have the 1,3-isomer. If the C5-substituent protons correlate to the pyrrole-like N1, you have the 1,5-isomer.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at:[Link]

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Synthesis of Brominated Pyrazoles

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole functionalization. Controlling regioselectivity during the bromination of pyrazoles is a common yet critical challenge. The precise placement of a bromine atom is often a pivotal step for introducing further molecular diversity via cross-coupling reactions or for modulating the biological activity of a lead compound.

This document serves as a dynamic troubleshooting resource, structured in a question-and-answer format to directly address the specific issues you may encounter in the lab. We will delve into the mechanistic underpinnings of these reactions to explain not just what to do, but why a particular strategy is effective.

Section 1: Fundamentals of Pyrazole Electrophilic Substitution

Before troubleshooting, it's essential to understand the inherent reactivity of the pyrazole ring. The regiochemical outcome of bromination is a delicate interplay of electronics, sterics, and reaction conditions.

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle.[1][2] Its reactivity towards electrophiles is not uniform across the three available carbon atoms. Based on electron density calculations and extensive empirical data, the C4 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[2][3][4][5][6]

  • Electronic Landscape: The two adjacent nitrogen atoms influence the ring's electronic distribution. The pyridine-type nitrogen (N2) is electron-withdrawing via induction, while the pyrrole-type nitrogen (N1) is electron-donating through resonance. The net effect is a significant build-up of electron density at the C4 position, making it the kinetic and often thermodynamic site of electrophilic substitution.

  • Reactivity Hierarchy: For most N-unsubstituted or N1-alkyl/aryl pyrazoles, the general order of reactivity towards electrophiles is: C4 >> C5 > C3 .[5] Halogenation at C3 or C5 typically requires that the C4 position is already blocked.[2][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the default, most common outcome when I try to brominate a simple pyrazole?

A1: For a standard N-substituted or unsubstituted pyrazole, electrophilic bromination using common reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) will overwhelmingly yield the 4-bromopyrazole isomer.[2][3] This is a direct consequence of the C4 position's superior nucleophilicity.[6]

Q2: How do existing substituents on the pyrazole ring influence where the bromine will add?

A2: Substituents have a powerful directing effect.

  • Substituents at C3 and/or C5: Electron-donating groups (EDGs) like alkyl or alkoxy groups further activate the ring, primarily enhancing the reactivity of the C4 position. Electron-withdrawing groups (EWGs) such as nitro or carboxyl groups deactivate the entire ring, making bromination more difficult, but the C4 position generally remains the most favorable site for attack.[2][8]

  • Substituents at N1: The nature of the N1 substituent is critical. Large, bulky groups can sterically hinder access to the C5 position. Electronically, an N1-aryl group can become the site of bromination itself if the reaction is performed under strongly acidic conditions, which deactivates the pyrazole ring through protonation.[6]

Q3: What are the most common and effective brominating agents for pyrazoles?

A3: The choice of reagent is crucial for controlling reactivity and minimizing side products.

  • N-Bromosuccinimide (NBS): This is arguably the most widely used reagent. It is a solid, easy to handle, and generally provides a milder, more controlled source of electrophilic bromine ("Br+"), often leading to cleaner reactions and higher yields of monobrominated products.[3][9][10]

  • Molecular Bromine (Br₂): A powerful and effective brominating agent, but its high reactivity can sometimes lead to over-bromination (di- or tri-bromination), especially with activated pyrazole substrates.[4][6][11] It is often used in solvents like acetic acid, chloroform, or water.[11][12]

  • N-Bromosaccharin: A stable, solid reagent reported to be highly reactive and effective for one-pot synthesis of 4-bromopyrazoles from 1,3-diketones and arylhydrazines under solvent-free conditions.[13]

Section 3: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction exclusively yields the 4-bromo isomer, but my project requires the 3-bromo or 5-bromo isomer. How can I reverse the regioselectivity?

This is a classic challenge in pyrazole chemistry. Directing bromine away from the highly reactive C4 position requires a strategic, often multi-step, approach.

  • Causality: You are fighting against the fundamental electronic nature of the pyrazole ring. Direct bromination is not a viable path to C3/C5 isomers on a C4-unsubstituted pyrazole.

  • Solution A: C4-Blocking Strategy This strategy involves "protecting" the C4 position, forcing the bromination to occur at the less reactive C3 or C5 positions, and then optionally removing the blocking group.

    • Block C4: First, perform a robust electrophilic substitution at the C4 position. Bromination is ideal as it is high-yielding.

    • Brominate at C3/C5: With the C4 position occupied, subject the 4-bromopyrazole to a second, often more forceful, bromination. This will typically install a second bromine at the C5 or C3 position.

    • Selective De-bromination (Optional): If only the C3 or C5 bromo-substituent is desired, a selective de-halogenation at C4 can sometimes be achieved, for example, via bromine-lithium exchange followed by quenching with a proton source.

  • Solution B: Synthesis from Acyclic Precursors (Regiocontrol by Construction) This is often the most reliable method. By building the pyrazole ring from carefully chosen starting materials, you can dictate the final substitution pattern.

    • For 3-Bromopyrazoles: A general three-step method involves the condensation of crotonates with hydrazines, followed by halogenation and oxidation to furnish the aromatic pyrazole ring.[14] A more direct synthesis of the parent 3-bromo-1H-pyrazole involves dissolving pyrazole in hydrobromic acid and adding an oxidizing agent like potassium dichromate at low temperatures.[15][16]

    • For 4-Bromopyrazoles: One-pot methods that condense a 1,3-diketone with a hydrazine in the presence of a brominating agent like N-bromosaccharin can be highly efficient.[13]

    • For 5-Bromopyrazoles: This often requires an N-substituted pyrazole. Deprotonation with a strong base to form the pyrazolate anion can direct subsequent halogenation to the C5 position.[7]

  • Decision Workflow: Choosing a Bromination Strategy

    G start What is your desired regioisomer? is_4_bromo 4-Bromopyrazole start->is_4_bromo is_3_or_5_bromo 3- or 5-Bromopyrazole start->is_3_or_5_bromo direct_bromination Strategy: Direct Electrophilic Bromination Reagents: NBS or Br2 is_4_bromo->direct_bromination Yes construction Strategy: Synthesis by Construction (e.g., from halogenated precursors) is_3_or_5_bromo->construction Yes one_pot Alternative: One-Pot Condensation/Bromination direct_bromination->one_pot Consider for efficiency blocking Strategy: C4-Blocking / Protection construction->blocking Consider if starting from pyrazole

    Caption: Decision workflow for bromination strategy.

Problem 2: My reaction is messy. I'm getting a mixture of mono-, di-, and even tri-brominated products.

  • Causality: The reaction conditions are too harsh, or the stoichiometry is incorrect. The initial introduction of a bromine atom does not sufficiently deactivate the pyrazole ring to prevent further reaction, leading to polyhalogenation.

  • Solution A: Precise Stoichiometric Control Carefully use 1.0 equivalent of your brominating agent. For solids like NBS, this means accurate weighing. For liquids like Br₂, this may involve using a stock solution and adding it via syringe. Avoid adding a large excess, which is a common cause of over-bromination.[2]

  • Solution B: Attenuate Reaction Conditions

    • Lower the Temperature: Perform the reaction at 0°C or even -10°C in an ice-salt bath. This slows down the reaction rate, giving the mono-brominated product a chance to accumulate before it can react again.[9]

    • Slow, Portion-wise Addition: Dissolve your brominating agent and add it dropwise or in small portions to the solution of your pyrazole over an extended period (e.g., 20-30 minutes).[9] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Solution C: Switch to a Milder Reagent If you are using molecular bromine (Br₂) and getting over-bromination, switch to N-Bromosuccinimide (NBS) . NBS is generally less reactive and more selective for mono-bromination.[3][4]

Problem 3: I'm trying to brominate an N-phenylpyrazole, but the bromine is adding to the phenyl ring instead of the pyrazole ring.

  • Causality: You are likely running the reaction under strongly acidic conditions (e.g., Br₂ in concentrated H₂SO₄). In such media, the basic pyridine-like nitrogen (N2) of the pyrazole gets protonated. This places a positive charge on the pyrazole ring, strongly deactivating it towards further electrophilic attack. The N-phenyl ring, now attached to a deactivating group, is attacked at its para position, which is the least deactivated position.[6]

  • Solution: Change to Non-Acidic Conditions To target the pyrazole ring, you must use conditions where the pyrazole nitrogen is not protonated.

    • Recommended System: Use NBS in a non-acidic solvent like dimethylformamide (DMF), tetrahydrofuran (THF), or even carbon tetrachloride (CCl₄) at room temperature or 0°C.[9][17]

    • Alternative: Use Br₂ in a non-protic solvent like chloroform (CHCl₃) or in acetic acid without the presence of a stronger mineral acid.[6]

  • Mechanism: The Acid-Controlled Switch

    G cluster_0 Neutral Conditions (e.g., NBS in DMF) cluster_1 Strongly Acidic Conditions (e.g., Br2 in H2SO4) Py_Neutral N-Phenylpyrazole (Pyrazole ring is electron-rich) Attack_C4 Electrophilic Attack (Br+) Py_Neutral->Attack_C4 Product_4_Bromo 4-Bromo-1-phenylpyrazole Attack_C4->Product_4_Bromo Py_Acidic N-Phenylpyrazole + H+ (Protonated, pyrazole ring deactivated) Attack_Para Electrophilic Attack (Br+) Py_Acidic->Attack_Para Product_Para_Bromo 1-(p-Bromophenyl)pyrazole Attack_Para->Product_Para_Bromo

    Caption: Effect of pH on bromination site.

Problem 4: My yields are consistently low and I get a complex mixture of byproducts when brominating a pyrazole with a free N-H group.

  • Causality: N-unsubstituted pyrazoles can be problematic. The N-H proton is acidic (pKa ~14) and can be removed under basic conditions, while the N2 nitrogen is basic and can be protonated. This amphoteric nature can lead to side reactions, poor solubility, or catalyst inhibition.[1][2]

  • Solution: N1-Protection Strategy The most robust solution is to temporarily protect the N1 position. This prevents any side reactions involving the N-H proton and often improves solubility and the cleanliness of the reaction.

    • Protect: React the N-H pyrazole with a suitable protecting group. A tert-butyloxycarbonyl (Boc) group is common and is installed using di-tert-butyl dicarbonate (Boc₂O).[9] Another excellent choice is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5]

    • Brominate: Perform the bromination on the N1-protected pyrazole. This reaction is typically much cleaner and higher yielding.

    • Deprotect: Remove the protecting group under standard conditions (e.g., strong acid like TFA for Boc) to yield the desired N-H bromopyrazole.

  • Data Summary: Common Bromination Conditions

Brominating AgentSubstrateSolventConditionsPrimary ProductReference(s)
NBSN-Boc-Protected PyrazoleDMF0°C to RT, 1.0 eq.4-Bromo-N-Boc-pyrazole[9]
Br₂1-PhenylpyrazoleChloroform0°C, 1.0 eq.4-Bromo-1-phenylpyrazole[6]
Br₂ / Ag₂SO₄1-PhenylpyrazoleH₂SO₄RT1-(p-Bromophenyl)pyrazole[6]
N-Bromosaccharin1,3-Diketone + ArylhydrazineNone (Solvent-free)RT, Catalytic H₂SO₄/SiO₂1-Aryl-4-bromo-3,5-dialkylpyrazole[13]
K₂Cr₂O₇ / HBrPyrazole50% aq. HBr5-15°C3-Bromo-1H-pyrazole[15][16]

Section 4: Key Experimental Protocols

Protocol 1: Selective C4-Bromination of an N-Protected Pyrazole using NBS

This protocol is adapted from methodologies described for the clean mono-bromination at the C4 position.[9]

  • Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the N1-Boc-protected pyrazole (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.2 M).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 2x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 3-Bromo-1H-pyrazole

This protocol is based on a method that avoids direct bromination by using an oxidation approach.[15][16]

  • Setup: In a flask suitable for low-temperature reactions, dissolve pyrazole (1.0 eq.) in 50% aqueous hydrobromic acid (HBr) (containing ~10 eq. of HBr).

  • Cooling: Cool the stirred solution to between 5°C and 15°C using an ice bath.

  • Oxidant Addition: Prepare a solution of potassium dichromate (K₂Cr₂O₇) in water. Add this solution dropwise to the pyrazole/HBr mixture, maintaining the temperature between 5-15°C.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction at 5-15°C. Monitor the reaction by HPLC to track the formation of the 3-bromopyrazole product.

  • Quenching: Once the reaction has reached completion (or optimal conversion), terminate the reaction by adding a reducing agent like ferrous oxide.

  • Extraction & Isolation: Add an organic solvent like chlorobenzene and stir to extract the product. Separate the organic phase, and cool it to -15°C to -5°C to precipitate the solid 3-bromo-1H-pyrazole. Collect the product by filtration.

Section 5: References

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413-420. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4). [Link]

  • Sha, Q., & Wei, Y. (2012). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. Synlett. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

  • ResearchGate. (n.d.). Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions. [Link]

  • Li, J., et al. (2014). Facile synthesis of 5-bromotropono[c]-fused pyrazoles and isoxazole. TÜBİTAK Academic Journals. [Link]

  • Shah, J. E., & Gupte, S. P. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. [Link]

  • Gomaa, M. A.-M. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. [Link]

  • Bruneau, A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Gupte, S. P., & Shah, J. E. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]

  • ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Kumar, K., & Goyal, A. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • Khan, M. A., & Lynch, B. M. (1961). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

  • Besson, T., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Al-Omran, F., et al. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. [Link]

  • B. R. Davis, et al. (1974). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]

  • SciELO. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo vs. 4-Iodo-1,3-dimethyl-1H-pyrazole in Cross-Coupling Workflows

As a Senior Application Scientist, selecting the optimal halogenated building block is a foundational decision that dictates the kinetic limits, thermodynamic requirements, and overall scalability of a synthetic route. I...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal halogenated building block is a foundational decision that dictates the kinetic limits, thermodynamic requirements, and overall scalability of a synthetic route. In the development of pyrazole-containing pharmaceuticals and agrochemicals, the C4-position is a frequent site for structural diversification.

This guide provides an objective, data-driven comparison of 4-bromo-1,3-dimethyl-1H-pyrazole and 4-iodo-1,3-dimethyl-1H-pyrazole , focusing on their mechanistic behavior in palladium-catalyzed cross-coupling workflows.

Mechanistic Rationale: The Halogen Effect

The reactivity of pyrazolyl halides in transition-metal catalysis is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen bond.

  • C-Br Bond: With a BDE of approximately 285 kJ/mol, the carbon-bromine bond presents a moderate kinetic barrier. Oxidative addition into a C-Br bond typically requires elevated temperatures or highly electron-rich, sterically demanding phosphine ligands to stabilize the resulting Pd(II) intermediate.

  • C-I Bond: The carbon-iodine bond is significantly weaker (~238 kJ/mol). This lower activation barrier accelerates the rate-determining oxidative addition step in Pd(0) catalysis.

Comparing the reactivity of possible aryl reactants, the general order of reactivity is aryl iodides > aryl bromides >> aryl chlorides, a trend that is strictly confirmed for pyrazolyl halides[1]. Consequently, the 4-iodo derivative is the premium choice for mild, low-temperature couplings, whereas the 4-bromo derivative is favored for cost-effective, large-scale manufacturing where harsher conditions can be tolerated.

Quantitative Performance Comparison

To facilitate objective decision-making, the empirical performance metrics of both derivatives are summarized below:

Property / Metric4-Bromo-1,3-dimethyl-1H-pyrazole4-Iodo-1,3-dimethyl-1H-pyrazole
Leaving Group Ability ModerateExcellent
C-X Bond Dissociation Energy ~285 kJ/mol~238 kJ/mol
Typical Pd-Catalysis Temp 80 °C – 110 °C25 °C – 60 °C
Metal-Halogen Exchange Requires t-BuLi; prone to side reactionsRapid and quantitative with n-BuLi at -78 °C
Sonogashira Suitability Poor (requires forcing conditions)Excellent (proceeds at room temperature)
Commercial Profile Highly cost-effective, highly scalableHigher cost, ideal for sensitive late-stage synthesis

Workflow & Decision Matrix

The following logical workflow illustrates the decision-making process for selecting the appropriate pyrazole derivative based on synthetic constraints.

ReactivityDecision Start Target: 4-Substituted 1,3-dimethyl-1H-pyrazole Decision Evaluate Synthetic Constraints Start->Decision Iodo 4-Iodo Derivative (High Reactivity) Decision->Iodo Needs mild conditions or sensitive substrates Bromo 4-Bromo Derivative (Cost-Effective) Decision->Bromo Scale-up / Budget constraints Sono Sonogashira / Mild Pd Catalysis (rt to 60°C) Iodo->Sono Rapid oxidative addition Suzuki Suzuki / Harsh Pd Catalysis (Reflux, 80°C+) Bromo->Suzuki Requires elevated temp or strong ligands

Decision matrix for selecting 4-halo-1,3-dimethyl-1H-pyrazoles in cross-coupling workflows.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes the causality behind the experimental choice to ensure reproducibility and scientific rigor.

Protocol A: Suzuki-Miyaura Coupling (Using 4-Bromo-1,3-dimethyl-1H-pyrazole)

Context: For scale-up Suzuki couplings involving 4-bromo-1,3-dimethyl-1H-pyrazole, robust conditions are required. The C-Br bond often necessitates higher temperatures and can lead to catalyst leaching if heterogeneous catalysts are used improperly[2]. We utilize a bidentate ligand to force the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 4-bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for competitive protodeboronation at elevated temperatures.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: The base is critical for activating the boronic acid into a reactive "ate" complex, facilitating the transmetalation step.

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%). Causality: The dppf ligand is highly electron-donating and possesses a wide bite angle, which enriches the Pd center and accelerates the sluggish oxidative addition into the C-Br bond.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation & Workup: Monitor via TLC. The reaction is complete when the UV-active pyrazole starting material is consumed. Quench with water and extract with EtOAc. Validation: The biphasic quench inherently separates the water-soluble inorganic salts (K₂CO₃, boronic acid byproducts) from the organic product.

Protocol B: Sonogashira Coupling (Using 4-Iodo-1,3-dimethyl-1H-pyrazole)

Context: Sonogashira cross-coupling of 4-iodopyrazoles proceeds smoothly under mild conditions due to the highly reactive C-I bond[3]. This protocol is ideal for coupling thermally sensitive terminal alkynes.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry flask under nitrogen, add 4-iodo-1,3-dimethyl-1H-pyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv).

  • Catalyst & Co-Catalyst Loading: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%). Causality: CuI acts as a critical co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate rapidly transmetalates with the Pd(II) complex.

  • Solvent Addition: Suspend the mixture in anhydrous Triethylamine (Et₃N), which acts as both the solvent and the base.

  • Reaction Execution: Stir the reaction at room temperature (25 °C) for 4 hours. Causality: The highly labile C-I bond readily undergoes oxidative addition at room temperature, preventing the degradation or homocoupling (Glaser coupling) of the alkyne.

  • Self-Validation & Workup: Validation: The formation of a dense, white precipitate (triethylamine hydroiodide, Et₃N·HI) serves as a visual, self-validating indicator that the catalytic cycle is successfully turning over. Filter the crude mixture through a pad of Celite to remove the insoluble salts and copper residues, then concentrate the filtrate under reduced pressure.

References

  • Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." Molbank, 2009(3), M620. URL:[Link]

  • Pagliaro, M., et al. (2013). "Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd." Organic Process Research & Development. URL:[Link]

  • Vasilevsky, S. F., et al. (2002). "Synthesis and properties of acetylenic derivatives of pyrazoles." Advances in Heterocyclic Chemistry, 82, 1-99. URL:[Link]

Sources

Comparative

A Comprehensive Guide to Palladium Catalysts for Cross-Coupling with Bromopyrazoles

Introduction Bromopyrazoles are indispensable building blocks in modern drug discovery, frequently serving as core pharmacophores in 1[1]. However, functionalizing these nitrogen-rich heterocycles via palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromopyrazoles are indispensable building blocks in modern drug discovery, frequently serving as core pharmacophores in 1[1]. However, functionalizing these nitrogen-rich heterocycles via palladium-catalyzed cross-coupling presents a notorious challenge. The inherent basicity of the pyrazole nitrogens—especially in unprotected (free N-H) variants—readily leads to the formation of stable, inactive palladium-azole complexes. This 2[2], stalling the reaction and resulting in poor yields.

This guide provides an objective, data-driven comparison of various palladium catalytic systems used for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of bromopyrazoles. By understanding the mechanistic causality behind catalyst deactivation, researchers can select the optimal precatalyst and ligand combinations to ensure productive coupling.

Mechanistic Insight: Overcoming Catalyst Poisoning

In a standard cross-coupling cycle, the active Pd(0) species undergoes3[3]. The critical divergence occurs at the resulting Pd(II) intermediate. If the supporting ligands are too labile or lack sufficient steric bulk, the basic nitrogens of unreacted pyrazole molecules can displace the ligands or coordinate to open coordination sites. This diverts the metal into a thermodynamic sink—a catalytically dead Pd-azole complex[2].

To overcome this, modern methodologies employ sterically demanding, electron-rich biarylphosphine ligands (such as XPhos or tBuDavePhos). The immense steric profile of these ligands physically shields the palladium center, preventing multi-pyrazole coordination while simultaneously accelerating the rate-limiting reductive elimination step.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Ar-Br Complex OxAdd->PdII TransMet Transmetalation / Amine Binding PdII->TransMet Deact Off-Cycle Deactivation (Pyrazole N-Coordination) PdII->Deact Free N-H / N-lone pair RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Inhib Inactive Pd-Azole Complex Deact->Inhib

Catalytic cycle of Pd-catalyzed cross-coupling highlighting off-cycle pyrazole deactivation.

Comparative Performance of Palladium Catalysts

The choice of catalyst dictates the success of the coupling, particularly when differentiating between N-protected and unprotected bromopyrazoles. The table below summarizes the comparative performance of standard and advanced palladium systems based on empirical data[2][4].

Catalyst SystemLigand ClassReaction TypeSubstrate CompatibilityAvg. YieldMechanistic Advantage / Limitation
Pd(PPh3)4 MonodentateSuzuki-MiyauraN-Protected only40-50%Low cost; highly susceptible to N-coordination poisoning. Fails with free N-H substrates.
Pd2(dba)3 + SPhos BiarylphosphineSuzuki-MiyauraN-Protected / Hindered50-60%Improved stability over PPh3, but dba ligands can compete and slow activation.
Pd(dba)2 + tBuDavePhos BiarylphosphineBuchwald-HartwigN-Trityl / N-Alkyl75-90%4[4].
XPhos Pd G2 / G3 BiarylphosphineSuzuki-MiyauraUnprotected (Free N-H)80-95%2[2].

Data Analysis: While first-generation catalysts like Pd(PPh3)4 are sufficient for simple, heavily protected substrates, they fail against the chelating power of unprotected bromopyrazoles. Buchwald precatalysts (e.g., XPhos Pd G2) are vastly superior because they bypass the need for Pd(0) generation from stable Pd(II) salts or dba complexes, immediately delivering the highly active, shielded L-Pd(0) species into the catalytic cycle[2].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational choice.

Protocol 1: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole

Objective: Couple 4-bromopyrazole with an arylboronic acid using XPhos Pd G2.

  • Reagent Loading: In a dry Schlenk flask, combine 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G2 (2.0 mol%), and K3PO4 (2.0 equiv).

    • Causality: K3PO4 is selected over stronger bases (like NaOtBu) because it is mild enough to prevent the degradation of the boronic acid (protodeboronation) while still effectively activating the boronic acid for transmetalation[2].

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and H2O. Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its phosphine oxide and degrades the Pd(0) intermediate. Water is crucial to dissolve the K3PO4 base and facilitate the formation of the reactive boronate species.

  • Thermal Activation: Heat the reaction mixture to 100 °C for 15 hours under an Argon atmosphere. Alternatively,1[1].

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours.

    • Causality: Residual palladium is highly toxic and can interfere with biological assays. Scavengers irreversibly bind Pd, ensuring the final API meets stringent regulatory limits.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

Objective: C4-amination using a secondary amine.

  • Preparation: Combine 4-bromo-1-tritylpyrazole (1.0 equiv), piperidine (2.0 equiv), Pd(dba)2 (10 mol%), tBuDavePhos (20 mol%), and tBuOK (2.0 equiv) in anhydrous xylene[4].

    • Causality: tBuDavePhos is specifically chosen because its extreme steric bulk accelerates reductive elimination, effectively outcompeting the undesired β-hydride elimination pathway that plagues alkylamine couplings[4].

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 160 °C for 10 minutes.

    • Causality: Buchwald-Hartwig amination of pyrazoles typically requires high activation energy. Microwave heating provides rapid, uniform energy transfer, drastically reducing reaction times from >24 hours to minutes while minimizing thermal degradation byproducts[4].

Workflow Start Substrate Preparation (Bromopyrazole + Partner) Degas Solvent Degassing (Remove O2) Start->Degas Cat Catalyst/Ligand Addition (e.g., XPhos Pd G2) Degas->Cat Base Base Addition (e.g., K3PO4) Cat->Base Heat Thermal/Microwave Heating (60-160°C) Base->Heat Workup Aqueous Workup & Pd Scavenging Heat->Workup Analysis LC-MS / NMR Analysis (Yield & Purity) Workup->Analysis

Standardized experimental workflow for optimizing palladium-catalyzed bromopyrazole coupling.

Conclusion

The successful cross-coupling of bromopyrazoles hinges entirely on preventing the basic nitrogen atoms from poisoning the palladium catalyst. While traditional catalysts like Pd(PPh3)4 struggle, the strategic deployment of bulky biarylphosphine precatalysts (such as XPhos Pd G2 for Suzuki-Miyaura and Pd(dba)2/tBuDavePhos for Buchwald-Hartwig) provides a robust, high-yielding solution. By adhering to strict degassing protocols and understanding the mechanistic role of each reagent, researchers can reliably integrate these complex heterocycles into advanced drug discovery pipelines.

References
  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." 3

  • National Center for Biotechnology Information (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."2

  • National Center for Biotechnology Information (PMC). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." 4

  • National Center for Biotechnology Information (PubMed). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." 1

Sources

Validation

Comprehensive Spectroscopic Data Comparison of 4-Halogenated Pyrazoles: A Technical Guide

4-Halogenated pyrazoles are pivotal building blocks in medicinal chemistry, agrochemical development, and materials science. The substitution of halogens at the C4 position significantly modulates the electronic properti...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Halogenated pyrazoles are pivotal building blocks in medicinal chemistry, agrochemical development, and materials science. The substitution of halogens at the C4 position significantly modulates the electronic properties, acidity, and supramolecular assembly of the pyrazole core. This guide objectively compares the spectroscopic profiles (NMR, IR) and structural properties of the 4-halo-1H-pyrazole series (4-fluoro, 4-chloro, 4-bromo, and 4-iodo) to aid researchers in structural elucidation and rational drug design.

Causality in Spectroscopic Trends: The Halogen Effect

When analyzing the spectroscopic data of 4-halogenated pyrazoles, one might intuitively expect the most electronegative halogen (fluorine) to withdraw the most electron density via inductive effects, thereby deshielding the adjacent ring protons and shifting them downfield in ¹H NMR. However, experimental and DFT-calculated data reveal a counterintuitive trend that highlights the complex interplay of electronic effects in heterocyclic systems.

  • NMR Spectroscopy : The introduction of halogens at the C4 position modulates the acidity of the pyrrole-like N-H group. Counterintuitively, the most electronegative substituent, fluorine (4-F-pzH), exhibits the most upfield chemical shift in ¹H NMR, while the least electronegative substituent, iodine (4-I-pzH), exhibits the most downfield shift[1]. Causality : This phenomenon is driven by the strong mesomeric (+M) electron-donating effect of fluorine. In the highly conjugated pyrazole system, fluorine's +M effect outweighs its inductive (-I) electron-withdrawing effect, increasing electron density on the ring and shielding the protons. Conversely, iodine's +M effect is remarkably weak due to poor orbital overlap (5p vs 2p orbitals), allowing its -I effect and anisotropic deshielding to dominate.

  • IR Spectroscopy : The N-H stretching frequency follows a similar counter-trend. 4-Fluoro-1H-pyrazole exhibits the highest N-H stretching frequency, indicating a stronger, less polarized N-H bond, whereas 4-iodo-1H-pyrazole exhibits a lower frequency[1].

  • Crystallography & Supramolecular Assembly : Halogen size and polarizability dictate crystal packing. 4-chloro and 4-bromo analogs are isostructural, forming trimeric hydrogen-bonding motifs. In contrast, the smallest (fluoro) and largest (iodo) analogs form non-isostructural catemeric chains[1].

Quantitative Spectroscopic Data Comparison

The following table summarizes the key spectroscopic and structural parameters across the 4-halogenated pyrazole series, providing a quick reference for comparative analysis.

CompoundHalogen Electronegativity (Pauling)¹H NMR Trend (Ring Protons)IR N-H Stretch (cm⁻¹) TrendSupramolecular H-Bonding MotifC-X Bond Length (Å)
4-Fluoro-1H-pyrazole 3.98Most Upfield (Shielded)Highest FrequencyCatemer1.341
4-Chloro-1H-pyrazole 3.16IntermediateIntermediateTrimer1.717
4-Bromo-1H-pyrazole 2.96IntermediateIntermediateTrimer1.874
4-Iodo-1H-pyrazole 2.66Most Downfield (Deshielded)Lowest FrequencyCatemer2.039

(Note: Exact NMR chemical shifts vary by deuterated solvent, but the relative shielding trend remains consistent across the series).

Experimental Protocols: Synthesis and Characterization

To ensure trustworthiness and reproducibility, the following self-validating protocol details the regioselective synthesis and spectroscopic characterization of 4-halopyrazoles. The C4 position of the pyrazole ring is the most electron-rich and nucleophilic, making it highly susceptible to direct electrophilic halogenation[2].

Protocol A: Regioselective Synthesis of 4-Halopyrazoles via N-Halosuccinimides

Rationale: N-halosuccinimides (NCS, NBS, NIS) provide a mild, easily handled, and stoichiometric source of electrophilic halogens, preventing over-halogenation and ensuring high C4 regioselectivity[3].

  • Reaction Setup : Dissolve 10.0 mmol of unsubstituted 1H-pyrazole in 20 mL of anhydrous methanol or acetonitrile.

  • Halogen Addition : Slowly add 10.5 mmol (1.05 equivalents) of the respective N-halosuccinimide (NCS for chloro, NBS for bromo, NIS for iodo) to the stirring solution at 0 °C, then allow it to warm to room temperature.

    • Causality: The slight stoichiometric excess ensures complete conversion, while strict temperature control during addition mitigates oxidative side reactions and preserves regiocontrol.

  • Reaction Monitoring : Stir the mixture for 30–60 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Quenching and Extraction : Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Causality: Thiosulfate safely reduces and neutralizes any unreacted electrophilic halogen species. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 4-halo-1H-pyrazole.

Protocol B: Spectroscopic Validation Workflow

Every synthesized batch must undergo a self-validating analytical workflow to confirm structural integrity before downstream application.

  • NMR Acquisition : Dissolve 5–10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra at 400 MHz or higher.

    • Validation Check: Confirm the disappearance of the C4-H proton signal (typically around 6.3 ppm in unsubstituted pyrazole) and verify the presence of a simplified 2H singlet representing the symmetric C3-H and C5-H protons.

  • FT-IR Analysis : Prepare a KBr pellet or utilize an ATR-FTIR spectrometer. Scan from 4000 to 600 cm⁻¹.

    • Validation Check: Identify the characteristic N-H stretching band (3100–3500 cm⁻¹) and the C-X stretching vibrations, ensuring the frequency aligns with the expected mass-dependent trend (C-F > C-Cl > C-Br > C-I).

Visualizing the Analytical Workflow

Workflow A Unsubstituted 1H-Pyrazole B Electrophilic Halogenation (NCS, NBS, NIS) A->B Reagents C 4-Halogenated Pyrazole (4-F, 4-Cl, 4-Br, 4-I) B->C Purification D 1H & 13C NMR Chemical Shift Analysis C->D E FT-IR Spectroscopy N-H & C-X Stretching C->E F X-Ray Diffraction Supramolecular Motifs C->F

Workflow for the synthesis and spectroscopic characterization of 4-halogenated pyrazoles.

Conclusion

The spectroscopic characterization of 4-halogenated pyrazoles presents a fascinating case study where mesomeric effects and orbital overlap dictate electronic behavior, defying simple electronegativity-based predictions. By utilizing standardized electrophilic halogenation protocols and comprehensive NMR/IR profiling, researchers can accurately synthesize and validate these critical heterocyclic scaffolds.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI URL
  • 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 Source: Benchchem URL
  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles Source: Organic Letters URL

Sources

Safety & Regulatory Compliance

Safety

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide Executive Summary For researchers and drug development professionals, managing halogenated organic salts requires logis...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Bromo-1,3-dimethyl-1H-pyrazole Hydrobromide

Executive Summary

For researchers and drug development professionals, managing halogenated organic salts requires logistical precision and a deep understanding of chemical causality. 4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 5775-85-9) is a specialized pyrazole derivative frequently utilized in medicinal chemistry. However, its dual-halogen nature—containing both a covalently bound bromine atom and an ionic hydrobromide salt—presents unique safety and disposal challenges[1]. This guide provides a self-validating framework for the safe operational handling, emergency spill response, and EPA-compliant disposal of this compound.

Physicochemical Profile & Mechanistic Hazards

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. This compound is highly moisture-sensitive; exposure to ambient humidity can lead to dissociation, slowly releasing corrosive hydrogen bromide (HBr) gas[2]. Furthermore, thermal decomposition or inadvertent reactions with strong oxidizers will liberate highly toxic, volatile bromine gas (Br2)[3].

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationMechanistic Implication
Chemical Name 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromideDual-halogenated compound requiring strict incineration protocols.
CAS Number 5775-85-9Regulatory tracking identifier for waste manifests.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates systemic, contact, and inhalation protection.
Hazard Codes H302, H312, H315, H319, H332, H336Harmful if swallowed/inhaled; causes severe skin/eye irritation[1].
Decomposition Products NOx, CO, CO2, HBr, Br2Thermal degradation yields highly corrosive and toxic gases[2].

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must preemptively address the compound's reactivity and physical state.

Protocol 1: Routine Handling and Solution Preparation

  • Engineering Controls : Conduct all weighing and transfer operations exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: This prevents the inhalation of aerosolized hydrobromide dust or trapped HBr fumes that may have accumulated in the headspace of the storage container[3].

  • Personal Protective Equipment (PPE) : Don double nitrile gloves (change the outer pair immediately if contaminated), a chemical-resistant lab coat, and tightly sealed safety goggles.

  • Moisture Exclusion : Use an anti-static weighing boat. Minimize the compound's exposure to ambient humidity by sealing the primary container immediately after use.

    • Causality: The salt is moisture-sensitive; atmospheric water can induce localized hydrolysis, degrading the reagent and increasing the risk of corrosive vapor release[2].

  • Controlled Dissolution : Add the solid slowly to the chosen solvent (e.g., anhydrous DMSO or DMF) under continuous stirring.

    • Causality: Rapid addition to protic solvents or water can cause localized exothermic dissolution, increasing the risk of aerosolizing the hydrobromide salt.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent the spread of halogenated dust and corrosive residues.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation (Evacuate if airborne dust is high) Start->Assess PPE Don Maximum PPE (N95/P100 Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Cover with inert absorbent/sand) PPE->Contain Collect Mechanically Collect (Avoid sweeping to prevent aerosols) Contain->Collect Waste Transfer to Halogenated Waste Bin Collect->Waste Decon Decontaminate Surface (Wipe with mild alkaline solution) Waste->Decon

Figure 1: Step-by-step logical workflow for emergency spill response and containment.

Comprehensive Disposal Procedures

Because 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide contains a carbon-halogen bond and an ionic bromide, it falls strictly under EPA halogenated organic waste regulations[4]. It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste.

Protocol 2: Waste Segregation and Packaging

  • Segregation : Collect all liquid and solid waste containing this compound in clearly marked, dedicated "Halogenated Organic Waste" containers.

    • Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall heating value (BTU) of the waste stream, complicating the high-temperature incineration process required by the EPA[5].

  • Incompatibility Check : Ensure the waste container contains NO strong oxidizing agents (e.g., nitric acid, peroxides).

    • Causality: Oxidizers readily react with bromide ions to liberate highly toxic, volatile bromine gas (Br2)[2].

  • Secondary Containment : Place the primary waste container in a secondary high-density polyethylene (HDPE) bin.

    • Causality: This prevents catastrophic environmental release in the event of primary container failure.

  • Labeling : Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Contains 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide").

The Incineration Mechanism

The ultimate disposal method for this compound is rotary kiln incineration equipped with caustic scrubbing[5]. Understanding this process ensures laboratory personnel appreciate the necessity of strict waste segregation.

Incineration Waste Halogenated Waste (Brominated Pyrazole) Kiln Rotary Kiln Incineration (>1000°C) Waste->Kiln Heat + O2 Gases Combustion Gases (CO2, NOx, HBr, Br2) Kiln->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Flow Output Neutralized Salts & Safe Exhaust (NaBr, H2O, N2) Scrubber->Output Neutralization

Figure 2: Chemical degradation pathway of halogenated waste during high-temperature incineration.

During incineration, the compound is subjected to temperatures exceeding 1000°C. The carbon skeleton oxidizes into CO2 and NOx, while the halogens form corrosive HBr and Br2 gases. If these gases were released into the atmosphere, they would cause severe environmental damage. Therefore, the exhaust is passed through a caustic scrubber (typically containing sodium hydroxide or calcium hydroxide), which neutralizes the halogens into harmless, solid bromide salts (e.g., NaBr) that can be safely landfilled[5].

Regulatory Compliance & Documentation

All disposal must be arranged through a licensed hazardous waste disposal company in consultation with local waste authorities[6]. Ensure that all manifests accurately reflect the presence of halogenated organics to comply with EPA land disposal restrictions (40 CFR 268.32)[4]. Maintain all Safety Data Sheets (SDS) and waste transfer logs for a minimum of three years to ensure audit readiness.

References

  • Title : SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole Source : AFG Bioscience LLC URL : 6

  • Title : SAFETY DATA SHEET: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid Source : Fisher Scientific Company URL : 2

  • Title : Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole Source : ChemScene LLC URL : 3

  • Title : 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information Source : NextSDS URL : 1

  • Title : Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source : eCFR URL : 4

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : Environmental Protection Agency (EPA) NEPIS URL :5

Sources

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